Diethyl oxalate
Description
Properties
IUPAC Name |
diethyl oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYACBZDAHNBPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Record name | ETHYL OXALATE | |
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DSSTOX Substance ID |
DTXSID2044472 | |
| Record name | Diethyl oxalate | |
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Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl oxalate appears as a colorless liquid. Slightly denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes; may be mildly toxic by ingestion; may emit irritating fumes in a fire. Vapors are much heavier than air. Used as a solvent for plastics and in the manufacture of perfumes and pharmaceuticals., Liquid, Colorless unstable liquid; [Hawley] | |
| Record name | ETHYL OXALATE | |
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| Record name | Ethanedioic acid, 1,2-diethyl ester | |
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| Record name | Diethyl oxalate | |
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Boiling Point |
185.7 °C @ 760 MM HG | |
| Record name | DIETHYL OXALATE | |
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Flash Point |
168 °F (NFPA, 2010), 168 °F CC | |
| Record name | ETHYL OXALATE | |
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| Record name | DIETHYL OXALATE | |
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Solubility |
SPARINGLY SOL IN WATER WHICH DECOMP IT GRADUALLY; MISCIBLE WITH USUAL ORG SOLVENTS, SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, MISCIBLE WITH ETHYL ACETATE | |
| Record name | DIETHYL OXALATE | |
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Density |
1.0785 @ 20 °C/4 °C | |
| Record name | DIETHYL OXALATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.04 | |
| Record name | DIETHYL OXALATE | |
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Vapor Pressure |
0.41 [mmHg], 1 MM HG @ 47 °C | |
| Record name | Diethyl oxalate | |
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| Record name | DIETHYL OXALATE | |
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Color/Form |
COLORLESS, OILY LIQUID | |
CAS No. |
95-92-1, 150992-84-0 | |
| Record name | ETHYL OXALATE | |
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| Record name | Diethyl oxalate | |
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| Record name | Diethyl oxalate | |
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| Record name | DIETHYL OXALATE | |
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| Record name | Ethanedioic acid, 1,2-diethyl ester | |
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| Record name | Diethyl oxalate | |
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| Record name | Diethyl oxalate | |
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| Record name | 150992-84-0 | |
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| Record name | DIETHYL OXALATE | |
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| Record name | DIETHYL OXALATE | |
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Melting Point |
-38.5 °C | |
| Record name | DIETHYL OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Diethyl Oxalate from Oxalic Acid and Ethanol
This technical guide provides a comprehensive overview of the synthesis of this compound from oxalic acid and ethanol. This compound is a key intermediate in the production of pharmaceuticals, dyes, and plastics.[1][2] This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound, with the chemical formula C6H10O4, is a colorless, oily liquid with an aromatic odor.[1] It is miscible with many organic solvents such as ethanol, ether, and acetone, but only slightly soluble in water, with which it gradually decomposes.[1] The synthesis from oxalic acid and ethanol is a classic example of Fischer esterification, a reaction that is fundamental to organic synthesis.[3][4]
Reaction Mechanism and Principles
The synthesis of this compound from oxalic acid and ethanol is an acid-catalyzed esterification reaction. The overall reaction is as follows:
(COOH)₂ + 2 CH₃CH₂OH ⇌ (COOCH₂CH₃)₂ + 2 H₂O
The reaction is reversible, and to achieve a high yield of the this compound product, the equilibrium must be shifted to the right. This is typically accomplished by removing the water formed during the reaction, often through azeotropic distillation using a solvent like benzene or toluene.[1][3][5]
The reaction mechanism involves the protonation of the carboxylic acid group of oxalic acid by a strong acid catalyst, typically sulfuric acid. This protonation makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester. This process occurs for both carboxylic acid groups of the oxalic acid molecule.
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The following protocols are based on established laboratory procedures.[1][3][6]
Protocol 1: Azeotropic Dehydration with Benzene
This is a common laboratory-scale method for achieving high yields.
Materials:
-
Anhydrous oxalic acid
-
Absolute ethanol
-
Benzene
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask equipped with a stirrer and a Dean-Stark or similar water separator apparatus
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a reaction flask, combine 45g (0.5 mol) of anhydrous oxalic acid, 81g (1.76 mol) of absolute ethanol, 200 ml of benzene, and 10 ml of concentrated sulfuric acid.[1][3][6]
-
Heat the mixture to reflux with stirring at a temperature of 68-70°C.[1][3][6]
-
Collect the water that separates in the Dean-Stark trap. The reaction is considered complete when water is no longer being collected.[3][5]
-
After cooling, evaporate the excess ethanol and benzene.[1][3]
-
Wash the remaining crude product with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.[1][3]
-
Purify the this compound by distillation. Collect the fraction boiling at 182-184°C under atmospheric pressure to obtain the final product.[1][3] A yield of approximately 78% (57g) can be expected.[1][3]
Protocol 2: Synthesis with Toluene
This method is similar to the one using benzene but substitutes toluene as the azeotropic agent.
Procedure: Anhydrous oxalic acid and ethanol are esterified in the presence of toluene to produce crude this compound.[1] The crude ester is then purified by distillation to yield the final product.[1]
Quantitative Data
The following tables summarize the quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C6H10O4 | [1] |
| Melting Point | -40.6 °C | [1] |
| Boiling Point | 185.4 °C | [1] |
| Density | 1.0785 g/cm³ (at 20°C) | [1] |
| Refractive Index (nD at 20°C) | 1.4101 | [1] |
Table 1: Physicochemical Properties of this compound
| Reactant/Solvent | Amount (for 0.5 mol Oxalic Acid) | Reference |
| Anhydrous Oxalic Acid | 45 g | [1][3] |
| Absolute Ethanol | 81 g (1.76 mol) | [1][3] |
| Benzene | 200 ml | [1][3] |
| Concentrated H₂SO₄ | 10 ml | [1][3] |
Table 2: Reactant Quantities for Protocol 1
| Parameter | Value | Reference |
| Reaction Temperature | 68-70 °C | [1][3] |
| Product Yield | 78% | [1][3] |
| Product Boiling Point | 182-184 °C (atmospheric pressure) | [1][3] |
| Product Boiling Point (Vacuum) | 103 °C at 6 kPa | [1][3] |
Table 3: Reaction Conditions and Product Specifications
| Raw Material | Consumption per Ton of this compound | Reference |
| Oxalic Acid | 985 kg | [1][3] |
| Ethanol (95%) | 744 kg | [1][3] |
| Toluene | 73.4 kg | [1][3] |
Table 4: Industrial Raw Material Consumption Quotas
Visualizations
The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Mechanism of Diethyl Oxalate Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols involved in the synthesis of diethyl oxalate through esterification. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this fundamental chemical transformation.
Core Principles: The Fischer-Speier Esterification Mechanism
The primary route for synthesizing this compound is the direct esterification of oxalic acid with ethanol. This reaction proceeds via the well-established Fischer-Speier esterification mechanism, a cornerstone of organic chemistry.[1][2][3][4] This acid-catalyzed nucleophilic acyl substitution reaction involves a series of equilibrium steps.[1][2]
The mechanism can be summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] The key stages involve the activation of the carboxylic acid's carbonyl group by protonation, followed by a nucleophilic attack from the alcohol.
Visualizing the Reaction Pathway:
The following diagram illustrates the step-by-step mechanism for the esterification of one of the carboxylic acid groups in oxalic acid. The second carboxylic acid group undergoes the same sequence of reactions to yield this compound.
References
Spectroscopic Profile of Diethyl Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for diethyl oxalate, a key reagent and intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl group protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 1.41 | Triplet | 3H | -CH₃ | CCl₄ |
| 4.38 | Quartet | 2H | -O-CH₂- | CCl₄ |
Note: Data sourced from SpectraBase.[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 13.9 | -CH₃ | CDCl₃ |
| 63.2 | -O-CH₂- | CDCl₃ |
| 157.5 | C=O | CDCl₃ |
Note: Data sourced from ChemicalBook and other publicly available spectral databases.[2]
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for obtaining NMR spectra of a liquid sample like this compound.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for ¹³C NMR or CCl₄ for ¹H NMR) in a clean, dry vial.[3]
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean 5 mm NMR tube.[3]
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the spinner into the sample gauge to ensure the correct positioning within the magnetic field.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, acquisition time).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of this compound shows characteristic absorption bands for the ester functional group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Note: The spectrum is typically recorded as a liquid film.[4][5]
Experimental Protocol for IR Spectroscopy (Liquid Film)
This protocol describes the "neat" or liquid film method for acquiring an IR spectrum of a pure liquid.
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residue.[6][7]
-
Place one to two drops of this compound onto the surface of one salt plate.[8]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6][8] Avoid the formation of air bubbles.[8]
Instrumental Analysis:
-
Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the this compound sample.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) and store them in a desiccator.[8]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Mass Spectrometry Data
The mass spectrum of this compound obtained by electron ionization (EI) shows the molecular ion peak and characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 146 | Moderate | [M]⁺ (Molecular Ion) |
| 101 | High | [M - OCH₂CH₃]⁺ |
| 73 | High | [COOCH₂CH₃]⁺ |
| 45 | Moderate | [OCH₂CH₃]⁺ |
| 29 | High | [CH₂CH₃]⁺ |
Note: Fragmentation patterns can be complex and may show other minor peaks. Data is compiled from various sources including NIST and PubChem.[9][10][11]
Experimental Protocol for Electron Ionization Mass Spectrometry
The following is a general procedure for obtaining an EI mass spectrum.
Sample Introduction:
-
For a volatile liquid like this compound, the sample is typically introduced into the ion source via a heated direct insertion probe or through a gas chromatograph (GC-MS).[12]
-
The sample is vaporized under high vacuum in the ion source.
Ionization and Analysis:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[13][14]
-
The high energy of the electrons also causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.[11]
-
The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion at a specific m/z value.
-
The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound(95-92-1) 13C NMR spectrum [chemicalbook.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. This compound(95-92-1) IR Spectrum [chemicalbook.com]
- 5. OPG [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. IR in the Liquid Phase and Neat Samples [websites.umich.edu]
- 8. youtube.com [youtube.com]
- 9. This compound | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethanedioic acid, diethyl ester [webbook.nist.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
Diethyl Oxalate: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety, handling, and storage precautions for diethyl oxalate. The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory and manufacturing environment. All quantitative data is summarized in structured tables for ease of reference, and key procedures and relationships are visualized through diagrams.
Chemical and Physical Properties
This compound is a colorless, oily liquid with an aromatic odor.[1][2][3][4][5] It is miscible with common organic solvents like ethanol and ether but is only slightly soluble in water, with which it slowly decomposes.[1][2][3][5][6][7]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [1][3][4][8] |
| Molecular Weight | 146.14 g/mol | [1][3][8][9] |
| CAS Number | 95-92-1 | [1][3][10] |
| Appearance | Colorless oily liquid | [1][2][3][4][11] |
| Odor | Aromatic | [1][2] |
| Melting Point | -40.6 °C (-41.1 °F) | [2][8][11] |
| Boiling Point | 185.4 °C (365.7 °F) | [2][8][11] |
| Density | 1.076 - 1.079 g/mL at 20-25 °C | [1][2][11] |
| Vapor Density | 5.04 (Air = 1) | [1][2] |
| Vapor Pressure | 1 mm Hg at 47 °C | [2][11] |
| Solubility | Miscible with ethanol, ether, acetone. Slightly soluble in water. | [2][3][5][6][7] |
| Refractive Index | n20/D 1.410 | [2][11] |
Toxicological Data and Health Hazards
This compound is classified as harmful if swallowed and causes serious eye irritation.[10][12][13] Inhalation of vapors may irritate the respiratory tract, and skin contact can cause irritation.[1][14] Chronic exposure may lead to kidney damage.[1] In the body, this compound is hydrolyzed to ethanol and oxalic acid, with the latter being responsible for much of its systemic toxicity.[7][15][16]
| Parameter | Value | Species | Source(s) |
| LD50 (Oral) | 400 mg/kg | Rat | [1][15] |
| LD50 (Oral) | 2000 mg/kg | Mouse | [14] |
| LD50 (Dermal) | >2000 mg/kg | Rat | [15] |
Metabolic Pathway and Toxicity Mechanism
The primary metabolic pathway for this compound involves hydrolysis into ethanol and oxalic acid.[7][16] Oxalic acid can then bind with calcium in the body to form insoluble calcium oxalate crystals.[17] These crystals can deposit in the kidneys, leading to kidney damage and the potential for urinary stones.[15][17]
Safety and Handling Precautions
Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical splash goggles are required.[14] A face shield may be necessary in situations with a higher risk of splashing.[18]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9][14]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[14] If ventilation is inadequate, a vapor respirator may be required.[18]
Safe Handling Practices
-
Work in a well-ventilated area or a chemical fume hood.[14][18]
-
Wash hands thoroughly after handling the substance.[12][14][17]
-
Do not eat, drink, or smoke in areas where this compound is handled.[12][17]
Storage Requirements
Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.
-
Keep the container tightly closed to prevent moisture absorption, which can lead to decomposition.[2][12][14]
-
Store away from sources of ignition.[14]
Chemical Incompatibilities
This compound is incompatible with the following substances, and contact should be avoided:
-
Strong Oxidizing Agents: Can cause a vigorous, exothermic reaction.[1][6][7]
-
Acids and Bases: Incompatible with both.[1]
-
Reducing Agents: Incompatible.[1]
References
- 1. oecd.org [oecd.org]
- 2. scribd.com [scribd.com]
- 3. Cas 95-92-1,this compound | lookchem [lookchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. enamine.net [enamine.net]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. This compound | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. sdfine.com [sdfine.com]
- 11. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. chembk.com [chembk.com]
- 14. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. This compound Supplier for Research & Synthesis [benchchem.com]
- 17. oecd.org [oecd.org]
- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
An In-depth Technical Guide on the Toxicological Data and Hazards of Diethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data and associated hazards of diethyl oxalate. The information is compiled from various safety data sheets and scientific literature to support risk assessment and safe handling practices in a professional research and development setting.
Acute Toxicity
This compound exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route. The primary toxic effects are attributed to its hydrolysis product, oxalic acid, which can lead to systemic effects, including kidney damage.
Table 1: Acute Toxicity of this compound
| Test Type | Species | Route | LD50/LC50 Value | Observations | Reference(s) |
| LD50 | Rat | Oral | 400 - 1600 mg/kg bw | Disturbed respiration, muscle twitching, kidney damage, CNS effects. | |
| LD50 | Rat | Dermal | > 2000 mg/kg bw | Toxic effects in the kidneys (urolithiasis and interstitial inflammation) observed. |
Irritation and Corrosion
This compound is a strong irritant to the eyes and skin, with the potential to cause corrosive effects on the skin.
Table 2: Irritation and Corrosion Hazards of this compound
| Endpoint | Species/Test System | Result | Observations | Reference(s) |
| Skin Irritation | In vitro (Human Epidermal Model) | Corrosive (based on cell viability) | A 60-minute treatment resulted in a cell viability of 9.4%, indicating a corrosive effect. | |
| Eye Irritation | Rabbit | Causes serious eye irritation. | No specific study details were found, but it is consistently reported as a severe eye irritant. | [1] |
Sensitization
Available data suggests that this compound is not a skin sensitizer.
Table 3: Skin Sensitization Potential of this compound
| Test Type | Species | Result | Observations | Reference(s) |
| Local Lymph Node Assay (LLNA) | Mouse | Not a sensitizer | A solution with a maximum concentration of 30% did not elicit any skin reaction. |
Mutagenicity
In vitro studies indicate that this compound is not mutagenic.
Table 4: Mutagenicity of this compound
| Test Type | Test System | Metabolic Activation | Result | Observations | Reference(s) |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without | Negative | No significant increases in revertant colonies were observed. Tested up to the maximum recommended dose of 5000 µ g/plate . |
Carcinogenicity
There is currently no available data to assess the carcinogenic potential of this compound.
Reproductive and Developmental Toxicity
Limited data from a screening-level study suggests potential for reproductive and developmental toxicity at high doses.
Table 5: Reproductive and Developmental Toxicity of this compound
| Test Type | Species | Dose Levels (gavage) | Key Findings | Reference(s) |
| Reproduction/Developmental Toxicity Screening Test (OECD TG 421) | Rat | 30, 90, 270 mg/kg/day | One female death at the highest dose. Changes in growth and food consumption in parental animals at all dose levels. Enlarged kidneys in parental males. |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are generalized descriptions based on the cited OECD Test Guidelines (TG).
-
Acute Oral Toxicity (OECD TG 423): The study is typically conducted in rats (usually females). After a fasting period, the substance is administered by gavage. Animals are observed for mortality and clinical signs for at least 14 days. Body weight is recorded weekly. A post-mortem examination is performed on all animals.[2][3]
-
Acute Dermal Toxicity (OECD TG 402): The test substance is applied to a shaved area of the skin of rats (at least 10% of the body surface). The area is covered with a semi-occlusive dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.[4]
-
In Vitro Skin Corrosion (OECD TG 431): This test uses a reconstructed human epidermis model. The test substance is applied topically. After a defined exposure period, cell viability is measured, typically using the MTT assay. A significant reduction in cell viability indicates a corrosive potential.
-
Acute Eye Irritation/Corrosion (OECD TG 405): A single dose of the substance is applied to the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iritis, and conjunctival redness and swelling.[1]
-
Skin Sensitization - Local Lymph Node Assay (LLNA; OECD TG 429): The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day six, the draining auricular lymph nodes are excised, and lymphocyte proliferation is measured, typically by the incorporation of 3H-methyl thymidine. A stimulation index of three or greater is indicative of sensitization.[5][6]
-
Bacterial Reverse Mutation Assay (Ames Test; OECD TG 471): Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix). The plates are incubated for 48-72 hours, and the number of revertant colonies (which can now synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.
-
Reproduction/Developmental Toxicity Screening Test (OECD TG 421): The substance is administered to male and female rats for a pre-mating period, during mating, and to females throughout gestation and lactation. Parental animals are observed for effects on reproductive performance. Offspring are examined for effects on growth and development.
Mechanism of Toxicity and Signaling Pathways
The primary mechanism of this compound toxicity is its hydrolysis to ethanol and oxalic acid. Oxalic acid can form insoluble calcium oxalate crystals, which can deposit in the renal tubules, leading to kidney damage (nephrotoxicity).
Calcium Oxalate-Induced Renal Injury Workflow
The following diagram illustrates the general workflow from exposure to this compound to the manifestation of renal injury.
Caption: Workflow from this compound exposure to kidney damage.
NLRP3 Inflammasome Activation by Calcium Oxalate Crystals
Calcium oxalate crystals are recognized as damage-associated molecular patterns (DAMPs) that can activate the NLRP3 inflammasome in renal epithelial cells and immune cells, leading to a pro-inflammatory response.
Caption: NLRP3 inflammasome activation by calcium oxalate crystals.
p38 MAPK Signaling Pathway in Oxalate-Induced Renal Cell Injury
Oxalate and calcium oxalate crystals can induce oxidative stress, leading to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which contributes to inflammation and cell injury.
Caption: p38 MAPK pathway in oxalate-induced renal injury.
References
An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactions between diethyl oxalate and primary as well as secondary amines. These reactions are fundamental in organic synthesis, offering reliable pathways to N,N'-disubstituted oxamides and N,N-disubstituted oxamic esters, respectively. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data, including reaction yields and spectroscopic characterization of the products. The distinct reactivity of primary and secondary amines, which forms the basis of the classical Hofmann method for amine separation, is also elucidated.
Introduction
This compound is a versatile C4-building block utilized in a variety of organic transformations. Its two electrophilic ester functionalities readily undergo nucleophilic attack by amines, leading to the formation of amide bonds. The nature of the amine—primary or secondary—dictates the stoichiometry and the final product of the reaction. Primary amines, possessing two reactive N-H protons, typically react in a 2:1 molar ratio with this compound to yield symmetrical N,N'-disubstituted oxamides. In contrast, secondary amines, having only one N-H proton, react in a 1:1 molar ratio to produce N,N-disubstituted ethyl oxamates. Tertiary amines, lacking an N-H proton, do not react under these conditions. This differential reactivity is a cornerstone of the Hofmann method for the separation of amine mixtures.[1][2][3][4][5] The resulting oxamide and oxamic ester moieties are prevalent in medicinal chemistry and materials science, making the understanding and optimization of these reactions crucial for drug development and polymer synthesis.
Reaction with Primary Amines: Synthesis of N,N'-Disubstituted Oxamides
The reaction of this compound with two equivalents of a primary amine results in the formation of a symmetrical N,N'-disubstituted oxamide and two equivalents of ethanol. The oxamide products are often crystalline solids, which facilitates their isolation and purification by filtration.[1][2][3]
Reaction Scheme:
The reaction proceeds via a two-step nucleophilic acyl substitution. The first molecule of the primary amine attacks one of the ester carbonyls, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate expels an ethoxide ion, forming an ethyl oxamate intermediate. A second molecule of the primary amine then attacks the remaining ester carbonyl, again forming a tetrahedral intermediate that subsequently eliminates a second ethoxide ion to yield the final N,N'-disubstituted oxamide. The stability of the tetrahedral intermediate in the initial attack is enhanced by the presence of an intramolecular hydrogen bond, which facilitates the subsequent reaction.[1][2]
Logical Flow of N,N'-Disubstituted Oxamide Synthesis
Caption: Logical flow for the synthesis of N,N'-disubstituted oxamides.
Quantitative Data for N,N'-Disubstituted Oxamide Synthesis
| Primary Amine | Product | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| n-Propylamine | N,N'-Dipropyloxamide | Ethanol | Reflux | 71 | 161.8 | [1] |
| Benzylamine | N,N'-Dibenzyloxamide | Ethanol | Reflux, 2h | 95 | 224-226 | [6] |
| Aniline | Oxanilide | Ethanol | Reflux, 1h | 92 | 253-255 | [6] |
Reaction with Secondary Amines: Synthesis of N,N-Disubstituted Oxamic Esters
When this compound is treated with a secondary amine, the reaction proceeds in a 1:1 molar ratio to yield an N,N-disubstituted ethyl oxamate and one equivalent of ethanol. The products are typically high-boiling, oily liquids.[1][2][3]
Reaction Scheme: ``` (COOEt)₂ + R₂NH → R₂N-CO-COOEt + EtOH
Caption: Logical flow for the synthesis of N,N-disubstituted oxamic esters.
Quantitative Data for N,N-Disubstituted Oxamic Ester Synthesis
| Secondary Amine | Product | Solvent | Reaction Conditions | Yield (%) | Boiling Point (°C) | Reference |
| Diethylamine | Ethyl N,N-diethyloxamate | Neat | Reflux, 2h | 85 | 235-237 | [6] |
| Piperidine | Ethyl 1-piperidineglyoxylate | Neat | Reflux, 3h | 88 | 135-137 (at 10 mmHg) | [6] |
Experimental Protocols
General Procedure for the Synthesis of N,N'-Disubstituted Oxamides
A solution of the primary amine (2.0 equivalents) in a suitable solvent, such as absolute ethanol, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. To this solution, this compound (1.0 equivalent) is added. The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically 1-4 hours). Upon cooling to room temperature, the solid N,N'-disubstituted oxamide product often crystallizes out of the solution. The solid is collected by vacuum filtration, washed with cold solvent to remove any unreacted starting materials, and then dried under vacuum to afford the purified product.
Example: Synthesis of N,N'-Dipropyloxamide [1]In a round-bottom flask, n-propylamine (1.24 g, 21.0 mmol) was dissolved in ethanol (20 mL). This compound (1.46 g, 10.0 mmol) was then added to the solution. The mixture was heated at reflux for 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The resulting solid was recrystallized from methanol to afford N,N'-dipropyloxamide as colorless needles.
-
Yield: 1.26 g (71%)
-
Melting Point: 161.8 °C
General Procedure for the Synthesis of N,N-Disubstituted Oxamic Esters
This compound (1.0 equivalent) and the secondary amine (1.0 equivalent) are combined in a round-bottom flask fitted with a reflux condenser. The mixture is heated to reflux for a designated time (usually 2-4 hours). After the reaction is complete, the excess unreacted starting materials and the ethanol byproduct are removed by distillation, often under reduced pressure. The remaining crude liquid is then purified by vacuum distillation to yield the pure N,N-disubstituted oxamic ester.
Example: Synthesis of Ethyl N,N-diethyloxamate [6]A mixture of this compound (14.6 g, 0.1 mol) and diethylamine (7.3 g, 0.1 mol) was heated at reflux for 2 hours. The ethanol formed during the reaction was distilled off. The residue was then distilled under reduced pressure to give ethyl N,N-diethyloxamate.
-
Yield: 14.7 g (85%)
-
Boiling Point: 235-237 °C
Product Characterization
The synthesized oxamides and oxamic esters can be characterized using standard analytical techniques.
N,N'-Dipropyloxamide
-
FT-IR (KBr, cm⁻¹): 3300 (N-H stretch), 2964, 2931, 2873 (C-H stretch), 1649 (C=O stretch, Amide I), 1529 (N-H bend, Amide II). [1]* ¹H-NMR (CDCl₃, δ): 8.01 (br s, 2H, NH), 3.27 (q, 4H, NCH₂), 1.60 (sext, 4H, CH₂CH₃), 0.95 (t, 6H, CH₃).
-
¹³C-NMR (CDCl₃, δ): 160.5 (C=O), 41.5 (NCH₂), 22.8 (CH₂CH₃), 11.4 (CH₃).
N,N'-Dibenzyloxamide
-
FT-IR (KBr, cm⁻¹): ~3280 (N-H stretch), ~1645 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II). [6]* ¹H-NMR (DMSO-d₆, δ): 9.25 (t, 2H, NH), 7.3 (m, 10H, Ar-H), 4.35 (d, 4H, CH₂).
-
¹³C-NMR (DMSO-d₆, δ): 159.8 (C=O), 139.5 (Ar-C), 128.3 (Ar-CH), 127.2 (Ar-CH), 126.8 (Ar-CH), 42.5 (CH₂).
Ethyl N,N-diethyloxamate
-
IR (neat, cm⁻¹): 2975, 2935 (C-H stretch), 1740 (ester C=O stretch), 1650 (amide C=O stretch). [2]* ¹H-NMR (CDCl₃, δ): 4.35 (q, 2H, OCH₂), 3.40 (q, 4H, N(CH₂)₂), 1.38 (t, 3H, OCH₂CH₃), 1.20 (t, 6H, N(CH₂CH₃)₂).
-
¹³C-NMR (CDCl₃, δ): 163.5 (ester C=O), 159.0 (amide C=O), 62.5 (OCH₂), 41.0 (N(CH₂)₂), 14.0 (OCH₂CH₃), 13.0 (N(CH₂CH₃)₂).
Conclusion
The reactions of this compound with primary and secondary amines are efficient and reliable methods for the synthesis of N,N'-disubstituted oxamides and N,N-disubstituted oxamic esters, respectively. The distinct reactivity of these two classes of amines allows for their separation and provides access to a wide range of valuable chemical entities for applications in drug discovery and materials science. This guide has provided the fundamental principles, practical experimental procedures, and key characterization data to aid researchers in the successful application of these important synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl N,N-diethyloxamate | C8H15NO3 | CID 138489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N′-Dipropyloxamide - ePrints Soton [eprints.soton.ac.uk]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Ethyl N,N-diethyloxamate [webbook.nist.gov]
- 6. N,N'-Dibenzyloxamide | C16H16N2O2 | CID 219253 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of diethyl oxalate, a critical reaction for the production of oxalic acid and ethanol. The document details the reaction kinetics, mechanisms under different catalytic conditions, and specific experimental protocols. All quantitative data is summarized for comparative analysis, and key pathways are visualized using Graphviz diagrams.
Introduction
The hydrolysis of this compound is a chemical reaction that breaks down the ester into its constituent parts: oxalic acid and ethanol. This process is of significant interest in various industrial applications, including the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The reaction can be effectively carried out under acidic, basic, or autocatalytic conditions, each with distinct mechanisms and operational parameters.
Reaction Kinetics and Mechanism
The hydrolysis of this compound proceeds in a stepwise manner, with the initial hydrolysis yielding an intermediate, monoethyl oxalate, which is then further hydrolyzed to oxalic acid. The overall reaction is reversible; however, the equilibrium can be shifted towards the products by using an excess of water or by removing one of the products, typically ethanol, through distillation.
The reaction rate is influenced by several factors, including temperature, the molar ratio of water to this compound, and the presence of catalysts. Studies have shown that increasing the reaction temperature and the water-to-ester ratio generally leads to a higher rate of hydrolysis and increased yields of oxalic acid.[1][2]
Autocatalytic Hydrolysis
In the absence of external acid or base catalysts, the hydrolysis of this compound can proceed via an autocatalytic mechanism.[1][2][3] Initially, the reaction is slow, relying on the neutral hydrolysis by water. As oxalic acid is formed, it acts as a catalyst, accelerating the reaction rate.[1][2] This autocatalytic behavior is particularly relevant in industrial processes where the recycling of the mother liquor containing oxalic acid can enhance the reaction kinetics.[4]
The mechanism involves the protonation of the carbonyl oxygen of the ester by the hydronium ion (formed from the dissociation of water or oxalic acid), followed by a nucleophilic attack by a water molecule.[1][2]
Acid-Catalyzed Hydrolysis
The addition of a strong acid, such as sulfuric acid or hydrochloric acid, significantly accelerates the hydrolysis of this compound. The mechanism is analogous to other acid-catalyzed ester hydrolyses.[5][6][7][8] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[5][6][7][8]
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid.[7] A strong base, such as sodium hydroxide or potassium hydroxide, acts as the nucleophile, directly attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting oxalic acid is then deprotonated by the base to form the oxalate salt.[7] This final acid-base reaction drives the equilibrium towards the products, making the overall reaction essentially irreversible.[7]
Quantitative Data
The following table summarizes key quantitative data from various studies on the hydrolysis of this compound under different conditions.
| Catalyst | Temperature (°C) | Water:Ester Molar Ratio | Conversion (%) | Yield of Oxalic Acid (%) | Reaction Time | Reference |
| Autocatalytic | 65-80 | - | - | - | - | [9][10] |
| Autocatalytic | 100-110 | 1.60-3.50 (weight ratio) | >97 | >87 | - | [11][12] |
| Autocatalytic (in reactive distillation) | 98 | - | 97 | 90 | 5 hours | [12] |
| Autocatalytic (in reactive distillation) | - | - | 98 | 87 | 4 hours | [11] |
| Sodium Hydroxide | 0-4 | - | - | - | 30-40 min (for monoethyl oxalate) | [13] |
| Ion Exchange Resin D001 | 75 | 30:1 (weight ratio water:ester) | >99.99 | - | 85 min | [14] |
Experimental Protocols
Protocol for Autocatalytic Hydrolysis in a Reactive Distillation Column
This protocol is based on an industrial method for the continuous production of oxalic acid.[11][12]
-
Apparatus: A reactive distillation column equipped with a reboiler (tower kettle), a condenser, and feeding pumps for this compound and water.
-
Procedure:
-
The tower kettle is charged with a mother liquor containing a small amount of oxalic acid to initiate the reaction.
-
The kettle is heated to the operating temperature of 100-110°C under atmospheric pressure.
-
This compound and water are continuously fed into the upper part of the column at a weight ratio of 1:1.60 to 1:3.50.
-
The hydrolysis reaction occurs in the liquid phase on the trays of the column.
-
The more volatile ethanol, along with some water, is continuously removed from the top of the column as a distillate.
-
The aqueous solution of oxalic acid is continuously withdrawn from the bottom of the column.
-
The oxalic acid solution is then sent to a crystallizer to obtain oxalic acid dihydrate. The remaining mother liquor is recycled back to the reactive distillation column.
-
Protocol for Base-Catalyzed Monohydrolysis (Saponification)
This protocol is adapted for the selective synthesis of monoethyl oxalate.[13]
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, placed in an ice-water bath.
-
Reagents:
-
This compound
-
Tetrahydrofuran (THF) or Acetonitrile (CH₃CN) as a cosolvent
-
Chilled water (3-4°C)
-
Chilled 2.5 M aqueous sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1 mol) in a minimal amount of THF or CH₃CN in the flask.
-
Add chilled water (500 mL) to the mixture while stirring in the ice-water bath.
-
Once the temperature of the reaction mixture reaches 0-4°C, add the chilled 2.5 M NaOH solution (1 mol equivalent) dropwise.
-
Monitor the reaction progress using thin-layer chromatography.
-
After 30-40 minutes of stirring, acidify the reaction mixture to a pH of 0.5-0.7 by the dropwise addition of 2 M HCl.
-
Extract the product with ethyl acetate (4 x 120-150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain monoethyl oxalate.
-
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow for the hydrolysis of this compound.
Caption: Stepwise hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis mechanism.
Caption: Base-catalyzed hydrolysis mechanism.
Caption: General laboratory workflow for hydrolysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0462244A1 - A process for preparing oxalic acid - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. STUDIES ON HYDROLYSIS MACROSCOPIC KINETICS OF this compound INTO OXALIC ACID-Academax [exhibition.academax.com]
- 11. CN1263082A - Method for preparing oxalic acid by using this compound - Google Patents [patents.google.com]
- 12. CN1094922C - Method for preparing oxalic acid by using this compound - Google Patents [patents.google.com]
- 13. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxalic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Diethyl Oxalate as a Versatile C2 Synthon in Heterocyclic Synthesis
Introduction
Diethyl oxalate is a readily available and versatile reagent in organic synthesis, primarily serving as an electrophilic C2 synthon.[1][2] Its two adjacent electrophilic carbonyl carbons make it an ideal building block for constructing a variety of heterocyclic scaffolds, which are foundational structures in medicinal chemistry and materials science.[2] The reactions often proceed through condensation mechanisms with binucleophiles, leading to the formation of five- and six-membered rings.[1] This document provides detailed application notes and experimental protocols for the synthesis of three important classes of heterocyclic compounds using this compound: Quinoxaline-2,3-diones, 4-Hydroxyquinolines, and Thiophenes.
Application Note 1: Synthesis of Quinoxaline-2,3-diones
Quinoxaline-2,3-diones are a critical class of N-heterocycles, with derivatives showing a wide range of biological activities, including antagonism at the NMDA receptor.[3] The most direct and traditional synthesis involves the cyclocondensation of an o-phenylenediamine with this compound.[3] The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol or acetic acid, to afford the desired product in good yields.
Experimental Protocol: Synthesis of 6-chloro-1,4-dihydroquinoxaline-2,3-dione
This protocol is adapted from the general procedure for the condensation of o-phenylenediamines with this compound.[3][4]
-
Reactant Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (1.42 g, 10 mmol) in 50 mL of absolute ethanol.
-
Reagent Addition : To the stirred solution, add this compound (1.46 g, 1.35 mL, 10 mmol) dropwise at room temperature.
-
Reaction : Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification : Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL) to remove any unreacted starting materials.
-
Drying : Dry the purified product in a vacuum oven at 60 °C to a constant weight. The expected product is 6-chloro-1,4-dihydroquinoxaline-2,3-dione.
Data Presentation
The following table summarizes the yields for the synthesis of various substituted quinoxaline-2,3-diones using this compound and the corresponding o-phenylenediamine.
| Substituent on Phenylenediamine | Product | Yield (%) | Reference |
| 4-Methyl | 6-methyl-1,4-dihydroquinoxaline-2,3-dione | 85 | [4] |
| 4-Chloro | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | 90 | |
| 4-Nitro | 6-nitro-1,4-dihydroquinoxaline-2,3-dione | 88 | [3] |
| Unsubstituted | 1,4-dihydroquinoxaline-2,3-dione | 92 |
Reaction Workflow
Caption: Workflow for Quinoxaline-2,3-dione synthesis.
Application Note 2: Conrad-Limpach Synthesis of 4-Hydroxyquinolines
The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines.[5][6] While the standard reaction involves the condensation of anilines with β-ketoesters, a related and powerful strategy begins with the acylation of an aniline with this compound. The resulting ethyl aryloxalamate intermediate can then undergo intramolecular cyclization (e.g., a Dieckmann-type condensation) to form the corresponding quinolinedione, which exists in the more stable 4-hydroxyquinoline tautomeric form.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
This protocol involves a two-step sequence starting from aniline and this compound.
Step 1: Synthesis of Ethyl (phenylamino)(oxo)acetate
-
Reactant Mixing : In a 100 mL round-bottom flask, combine aniline (0.93 g, 10 mmol) and this compound (2.92 g, 20 mmol, 2.0 eq.).
-
Reaction : Heat the mixture at 130-140 °C for 2 hours. Ethanol is evolved during the reaction.
-
Work-up : Cool the reaction mixture to room temperature. Add 20 mL of a 1:1 mixture of ethanol and water. The solid product will precipitate.
-
Purification : Collect the solid by filtration, wash with cold aqueous ethanol, and dry to yield ethyl (phenylamino)(oxo)acetate.
Step 2: Cyclization to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Base Preparation : In a 250 mL three-necked flask equipped with a stirrer and reflux condenser, prepare sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL).
-
Reactant Addition : Add the ethyl (phenylamino)(oxo)acetate (1.93 g, 10 mmol) from Step 1 to the sodium ethoxide solution.
-
Reaction : Heat the mixture to reflux for 3 hours.
-
Work-up : Cool the reaction mixture and pour it into 100 mL of ice-cold water. Acidify the solution to pH 4-5 with dilute HCl.
-
Isolation : The product precipitates upon acidification. Collect the solid by filtration, wash with water, and dry.
Data Presentation
The table below shows representative yields for the synthesis of 4-hydroxyquinolines using an aniline and a this compound-derived reactant.
| Aniline Derivative | Product | Yield (%) | Reference |
| Aniline | 4-Hydroxyquinoline | ~75 (overall) | [7] |
| 3-Chloro-4-fluoroaniline | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | >80 | [7] |
| 4-Nitroaniline | 4-Hydroxy-6-nitroquinoline | 78 | [8] |
| 2-Trifluoromethylaniline | Diethyl ({[2(trifluoromethyl)phenyl] amino} methylene) malonate* | >90 | [7] |
| Note: This entry uses a related malonate, demonstrating a similar synthetic strategy. |
Logical Pathway
Caption: Logical pathway for 4-Hydroxyquinoline synthesis.
Application Note 3: Hinsberg Thiophene Synthesis
The Hinsberg synthesis is a method for preparing substituted thiophenes.[9][10] In a key variation of this reaction, this compound serves as the 1,2-dicarbonyl component, which undergoes a base-catalyzed double aldol-type condensation with diethyl thiodiacetate (a compound with two acidic α-methylene groups adjacent to a sulfur atom).[11] The subsequent hydrolysis and decarboxylation of the resulting thiophene-dicarboxylate ester yields the 3,4-disubstituted thiophene.
Experimental Protocol: Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
This protocol is a representative procedure for the Hinsberg thiophene synthesis.
-
Base Preparation : In a 250 mL flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (0.46 g, 20 mmol) in 50 mL of absolute ethanol.
-
Reactant Addition : Cool the solution in an ice bath. Add a mixture of diethyl thiodiacetate (2.06 g, 10 mmol) and this compound (1.46 g, 10 mmol) dropwise to the cold, stirred sodium ethoxide solution.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. A precipitate will form.
-
Work-up : Pour the reaction mixture into 150 mL of ice water and acidify with dilute sulfuric acid until the pH is ~3.
-
Extraction : Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Quantitative data for the Hinsberg synthesis can vary significantly based on the specific dicarbonyl and thiodiacetate substrates used.
| 1,2-Dicarbonyl Compound | Thioacetate Derivative | Product Type | Yield (%) | Reference |
| This compound | Diethyl Thiodiacetate | Thiophene-2,5-dicarboxylate | Moderate | [11] |
| Benzil | Diethyl Thiodiacetate | 3,4-Diphenylthiophene-2,5-dicarboxylate | High | [10] |
| Biacetyl | Diethyl Thiodiacetate | 3,4-Dimethylthiophene-2,5-dicarboxylate | High | [10] |
Mechanism Diagram
Caption: Mechanism of the Hinsberg Thiophene Synthesis.
References
- 1. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Quinoxalinedione synthesis [organic-chemistry.org]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. jptcp.com [jptcp.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Claisen condensation reaction utilizing diethyl oxalate, a key reagent in synthetic organic chemistry. The information presented is intended to guide researchers in the design and execution of experiments for the synthesis of valuable molecular intermediates.
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that facilitates the synthesis of β-keto esters and related dicarbonyl compounds. A notable variation is the "crossed" or mixed Claisen condensation, where two different esters react. This compound is a particularly effective substrate in these reactions because it lacks α-hydrogens, meaning it cannot form an enolate and undergo self-condensation.[1][2] This characteristic allows it to act exclusively as an electrophilic acceptor, leading to the formation of a single primary product when reacted with an enolizable ester or ketone in the presence of a strong base.[2]
The products of these reactions, such as α,γ-diketoesters, are versatile intermediates in the synthesis of a wide range of compounds, including heterocyclic molecules, active pharmaceutical ingredients (APIs), and dyes.[1][3][4] this compound is an intermediate in the production of drugs such as azathioprine, sulfamethoxazole, and chloroquine.[4][5]
Reaction Mechanism
The Claisen condensation involving this compound proceeds through a well-established multi-step mechanism:
-
Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide, abstracts an acidic α-proton from the carbonyl compound (ester or ketone) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of this compound.[3] This results in the formation of a tetrahedral intermediate.[3]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group to yield the β-keto ester product.[3]
-
Deprotonation (Driving Force): The resulting β-keto ester has acidic protons between the two carbonyl groups. The alkoxide base deprotonates this position, forming a highly stabilized enolate. This irreversible step drives the reaction to completion.
-
Protonation: A final acidic workup step neutralizes the enolate to yield the final product.
Below is a diagram illustrating the general mechanism of the Claisen condensation with this compound.
References
Application Notes and Protocols: Diethyl Oxalate in the Synthesis of Barbiturates and Phenobarbital
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of central nervous system depressant drugs derived from barbituric acid. Their pharmacological effects, which range from sedation to anesthesia, are determined by the nature of the substituents at the 5-position of the barbituric acid ring.[1] Phenobarbital, a long-acting barbiturate, has been a key medication for the treatment of epilepsy for over a century.[2] The synthesis of phenobarbital and other barbiturates often involves the condensation of a disubstituted malonic ester with urea.[2][3] Diethyl oxalate is a crucial reagent in one of the classical and most prevalent synthetic routes to phenobarbital, serving as a precursor for the generation of the necessary disubstituted malonic ester intermediate.[3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of barbiturates, with a specific focus on the role of this compound in the synthesis of phenobarbital.
Core Synthesis Pathway of Phenobarbital via this compound
The classical synthesis of phenobarbital commencing from benzyl cyanide involves several key stages, with this compound playing a pivotal role in the formation of diethyl phenylmalonate.[3][5]
The overall synthetic scheme is as follows:
-
Formation of Ethyl Phenylacetate: Benzyl cyanide undergoes ethanolysis in the presence of an acid catalyst to yield ethyl phenylacetate.[3]
-
Claisen Condensation with this compound: Ethyl phenylacetate is condensed with this compound in the presence of a strong base, such as sodium ethoxide, to form diethyl phenyloxobutandioate.[3][5]
-
Decarbonylation: The resulting diethyl phenyloxobutandioate is heated under reduced pressure to eliminate carbon monoxide, yielding diethyl phenylmalonate.[3][5]
-
Alkylation: Diethyl phenylmalonate is then alkylated with an ethyl halide (e.g., ethyl bromide) to introduce the second substituent at the α-carbon, forming diethyl ethylphenylmalonate.[4][5]
-
Condensation with Urea: Finally, diethyl ethylphenylmalonate is condensed with urea in the presence of a strong base (e.g., sodium methoxide or ethoxide) to form the barbiturate ring, yielding phenobarbital.[5][6]
Quantitative Data
The following tables summarize key quantitative data for the intermediates and the final product in the phenobarbital synthesis pathway.
Table 1: Properties of Key Reagents and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Benzyl Cyanide | C₈H₇N | 117.15 | 233-234 | -24 |
| This compound | C₆H₁₀O₄ | 146.14 | 185.4 | -40.6 |
| Ethyl Phenylacetate | C₁₀H₁₂O₂ | 164.20 | 229 | - |
| Diethyl Phenylmalonate | C₁₃H₁₆O₄ | 236.26 | 160-162 (at 11 mmHg) | - |
| Diethyl Ethylphenylmalonate | C₁₅H₂₀O₄ | 264.32 | 157-159 (at 9 mmHg) | - |
| Urea | CH₄N₂O | 60.06 | - | 132.7 |
| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.24 | - | 174-178 |
Table 2: Example Yields for Phenobarbital Synthesis
| Synthesis Method | Reported Yield (%) | Reference |
| Reaction of diethyl ethylphenylmalonate and urea in the presence of sodium methoxide (urea added to sodium methoxide first) | 17.45 | [6][7] |
| Pinner's benzyl cyanide reaction followed by condensation with urea | up to 95-98 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Phenylmalonate from Ethyl Phenylacetate and this compound
This protocol is adapted from established laboratory procedures for the Claisen condensation and subsequent decarbonylation.[5]
Materials:
-
Sodium (23 g)
-
Absolute Ethanol (500 cc)
-
This compound (146 g)
-
Ethyl Phenylacetate (175 g)
-
Dry Ether (800 cc)
-
Concentrated Sulfuric Acid (29 cc)
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol to prepare sodium ethoxide.
-
Cool the sodium ethoxide solution to 60°C.
-
Rapidly add 146 g of this compound with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.[5] Crystallization of the sodium derivative of diethyl phenyloxobutandioate will occur.[5]
-
Transfer the resulting paste to a beaker and allow it to cool to room temperature.
-
Stir the paste with 800 cc of dry ether, collect the solid by suction filtration, and wash with dry ether.[5]
-
Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water).[5]
-
Separate the oily layer and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether.[5]
-
Heat the residual oil in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours).[5] The resulting product is diethyl phenylmalonate.
Protocol 2: Synthesis of Phenobarbital from Diethyl Ethylphenylmalonate and Urea
This protocol describes the final condensation step to form the barbiturate ring.
Materials:
-
Diethyl Ethylphenylmalonate
-
Dry Urea
-
Sodium Methoxide (or Sodium Ethoxide)
-
Ethanol (or Methanol)
-
Hydrochloric Acid (for work-up)
Procedure:
-
Prepare a solution of sodium methoxide in a suitable reaction vessel.
-
Add dry urea to the sodium methoxide solution.
-
Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.[5]
-
The reaction mixture is then heated to drive the condensation and cyclization.[5]
-
After the reaction is complete, the mixture is worked up by acidification with hydrochloric acid to precipitate the crude phenobarbital.[1][5]
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[1][5]
Visualizations
Synthesis of Phenobarbital from Benzyl Cyanide
Caption: Classical synthesis pathway of Phenobarbital.
General Workflow for Barbiturate Synthesis
Caption: General experimental workflow for barbiturate synthesis.
Conclusion
The synthesis of phenobarbital and other barbiturates via this compound is a well-established and versatile method in medicinal chemistry. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development. Careful control of reaction conditions and purification of intermediates are crucial for achieving high yields and purity of the final active pharmaceutical ingredient. Further research into optimizing these synthetic routes can lead to more efficient and sustainable manufacturing processes for this important class of drugs.
References
Application Notes and Protocols for the Preparation of Quinoxaline-2,3-diones with Diethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-2,3-diones are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This scaffold is a key component in various therapeutic agents, acting as antagonists at the N-methyl-D-aspartate (NMDA) receptor, and demonstrating antimicrobial and anticancer properties.[1] The synthesis of these compounds is of great interest to medicinal chemists and drug development professionals. The most common and direct route to quinoxaline-2,3-diones is the cyclocondensation reaction between an o-phenylenediamine and diethyl oxalate or oxalic acid.[1] This document provides detailed protocols for the synthesis of quinoxaline-2,3-diones using various methods, including conventional heating, microwave-assisted synthesis, and solvent-free grinding.
Reaction Mechanism
The synthesis of quinoxaline-2,3-diones from o-phenylenediamines and this compound proceeds via a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on one of the carbonyl carbons of this compound. This is followed by an intramolecular cyclization and subsequent elimination of two molecules of ethanol to form the stable quinoxaline-2,3-dione ring system.
Caption: Reaction mechanism for the synthesis of quinoxaline-2,3-dione.
Experimental Protocols
This section details three common methods for the synthesis of quinoxaline-2,3-diones. A general experimental workflow is illustrated below.
Caption: General experimental workflow for quinoxaline-2,3-dione synthesis.
Protocol 1: Conventional Heating
This traditional method involves the reflux of reactants in a suitable solvent.
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine (0.204 mol, 22 g) in water (100 ml).
-
Add oxalic acid dihydrate (0.238 mol, 30 g) and concentrated hydrochloric acid (4.5 ml) to the suspension.
-
Heat the mixture under reflux for 20 minutes.
-
After the reaction is complete, cool the mixture by adding ice.
-
Filter the resulting solid precipitate and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 1,4-dihydro-quinoxaline-2,3-dione as white crystals.[2]
Table 1: Synthesis of Quinoxaline-2,3-diones via Conventional Heating
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Melting Point (°C) | Reference |
| o-phenylenediamine | Oxalic acid dihydrate, HCl | Water | 20 min (reflux) | 98% | >300 | [2] |
| o-phenylenediamine, sulfanilamide | DMF, Glacial acetic acid | DMF | 3-5 h (reflux) | - | - | [3] |
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant reduction in reaction time and often leads to improved yields.[4]
Procedure:
-
In an open beaker, thoroughly mix powdered o-phenylenediamine (0.01 mol, 1.0814 g) and oxalic acid dihydrate (0.01 mol, 1.26 g).[5]
-
Add 1 ml of water and mix to form a paste.[5]
-
Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.[5]
-
Add 100 ml of water to the reaction mixture and irradiate for an additional minute to obtain a clear solution.[5]
-
Allow the solution to cool to room temperature, which will cause the product to crystallize.[5]
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent to obtain the pure product.[5]
Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives
| Starting Materials | Catalyst/Reagent | Power/Temp | Time | Yield | Reference |
| o-phenylenediamine, Oxalic acid dihydrate | Water | 400 W | 3 min | - | [5] |
| Substituted o-phenylenediamines, 1,2-diketones | MgBr₂·OEt₂ | - | 1-2.5 min | Good | |
| o-phenylenediamine, Phenylglyoxal monohydrate | Iodine (5 mol%) | 50 °C | 30 sec | Excellent | [6] |
| Dichloroquinoxaline, Nucleophile | Triethylamine | 160 °C | 5 min | High | [4][7] |
Protocol 3: Solvent-Free Synthesis by Grinding
This environmentally friendly method avoids the use of solvents and is performed at room temperature.[8]
Procedure:
-
In a mortar, place o-phenylenediamine (1 mmol, 0.108 g) and oxalic acid dihydrate (1 mmol, 0.126 g).[3][8]
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.[3][8]
-
Continue grinding until the solid mixture turns into a melt.[3][8]
-
Occasionally grind the mixture for the time specified for the particular substrate (typically 5-10 minutes for the unsubstituted version).
-
Crystallize the resulting solid from water or a water/ethanol (1:1) mixture to obtain the pure product.[8]
Table 3: Solvent-Free Synthesis of Quinoxaline-2,3-diones by Grinding
| Starting Material | Reagent | Reaction Time | Yield | Reference |
| o-phenylenediamine | Oxalic acid dihydrate | 5-10 min | Good | [8] |
Characterization Data
The synthesized quinoxaline-2,3-dione can be characterized by various spectroscopic methods and by its melting point.
Table 4: Characterization Data for 1,4-Dihydro-quinoxaline-2,3-dione
| Technique | Observed Data | Reference |
| Melting Point | >340 °C | [9] |
| IR (KBr, cm⁻¹) | 3053.42 (N-H), 2964.69 (C=C), 1750 (C=O), 1421.58 (C-N) | [9] |
| ¹H NMR (DMSO-d₆, 300 MHz), δ (ppm) | 11.7 (s, 2H, NH), 7.0 (m, 4H, Ar-H) | [9] |
Troubleshooting
Low Yield:
-
Incomplete Reaction: Increase reaction time or temperature.
-
Suboptimal Reagent Ratio: Ensure accurate stoichiometry.
-
Impure Starting Materials: Use high-purity reactants or purify them before use.
-
Product Loss During Work-up: Handle the product carefully during filtration, washing, and recrystallization.
Product Purity Issues:
-
Colored Impurities: The oxidation of o-phenylenediamine can lead to colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Purification Method: Recrystallization is the most common and effective method. Dissolving the crude product in 5% NaOH and reprecipitating with dilute HCl is also a viable purification strategy. Avoid silica gel chromatography as quinoxaline-2,3-diones can be unstable on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. arcjournals.org [arcjournals.org]
- 3. ijpda.org [ijpda.org]
- 4. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethyl Oxalate as a Chelating Agent in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of nanoparticles with controlled size, shape, and composition is a cornerstone of modern nanotechnology. Chelating agents play a pivotal role in this process by controlling the availability of metal ions, thereby influencing nucleation and growth kinetics. While a variety of chelating agents have been explored, the use of diethyl oxalate is a nascent area with potential for novel synthetic routes. These application notes provide a comprehensive overview of the theoretical role of this compound in nanoparticle synthesis, alongside a generalized, adaptable protocol for its application. The information presented is intended to serve as a foundational guide for researchers exploring this innovative approach to nanomaterial fabrication.
Introduction: The Role of Chelating Agents in Nanoparticle Synthesis
The formation of nanoparticles from molecular precursors is a complex process governed by the principles of nucleation and growth. The controlled release and availability of metal ions in the reaction medium are critical for achieving monodisperse nanoparticles with desired characteristics. Chelating agents, by forming stable complexes with metal ions, modulate the concentration of free metal ions, thereby preventing rapid, uncontrolled precipitation and promoting a more uniform growth of nanoparticles.
This compound, an ester of oxalic acid, presents an interesting candidate as a chelating agent. While not as commonly employed as its parent acid, its utility may lie in its slower hydrolysis to form oxalate ions in situ. This controlled release of the active chelating species (oxalate) could offer a temporal control over the reaction kinetics, potentially leading to nanoparticles with unique properties.
Proposed Mechanism of this compound in Nanoparticle Formation
The primary proposed mechanism for the action of this compound in nanoparticle synthesis involves its hydrolysis to form oxalate anions. These oxalate anions then act as bidentate chelating ligands, coordinating with metal ions in the precursor solution. This chelation process stabilizes the metal ions, preventing their premature reduction or precipitation. As the reaction proceeds, typically with the introduction of a reducing agent or through thermal decomposition, the metal ions are gradually released from the oxalate complex to form nanoparticle nuclei. The oxalate ligands can also adsorb onto the surface of the growing nanoparticles, acting as capping agents to prevent aggregation and control final particle size.
Caption: Proposed mechanism of this compound in nanoparticle synthesis.
Hypothetical Experimental Protocol: Synthesis of Metal Oxide Nanoparticles
This protocol outlines a generalized procedure for the synthesis of metal oxide nanoparticles using this compound as a chelating agent. This should be considered a starting point and may require optimization for specific metal oxides.
3.1. Materials
-
Metal precursor (e.g., metal chloride, nitrate, or acetate salt)
-
This compound (≥99%)
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
Reducing agent (e.g., sodium borohydride, hydrazine) or conditions for thermal decomposition
-
pH adjusting solution (e.g., NaOH, HCl)
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
pH meter
-
Centrifuge
-
Drying oven or vacuum oven
3.3. Procedure
-
Preparation of Precursor Solution: Dissolve the metal precursor in the chosen solvent in a round-bottom flask to achieve the desired concentration.
-
Addition of this compound: While stirring, add a specific molar ratio of this compound to the metal precursor solution. The flask is then fitted with a condenser.
-
Hydrolysis and Chelation: Heat the mixture to a predetermined temperature (e.g., 60-80 °C) and stir for a set duration (e.g., 1-2 hours) to facilitate the hydrolysis of this compound and the formation of the metal-oxalate complex. The pH of the solution can be adjusted at this stage to control the hydrolysis rate.
-
Nanoparticle Formation:
-
For Reduction: Cool the solution to room temperature and slowly add the reducing agent dropwise while stirring vigorously.
-
For Thermal Decomposition: Increase the temperature of the solution to the decomposition temperature of the metal-oxalate complex and maintain for a specified time.
-
-
Purification: After the reaction is complete, cool the solution and collect the nanoparticles by centrifugation. Wash the nanoparticles multiple times with the solvent to remove unreacted precursors and byproducts.
-
Drying: Dry the purified nanoparticles in an oven at a suitable temperature.
Caption: Experimental workflow for nanoparticle synthesis.
Hypothetical Quantitative Data
The following tables present hypothetical experimental parameters that can be used as a starting point for optimization.
Table 1: Hypothetical Reaction Conditions for Metal Oxide Nanoparticle Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Metal Precursor Conc. (mM) | 10 | 20 | 50 |
| Molar Ratio (Metal:DEO) | 1:1 | 1:2 | 1:5 |
| Hydrolysis Temp. (°C) | 60 | 70 | 80 |
| Hydrolysis Time (h) | 1 | 1.5 | 2 |
| Formation Method | Reduction | Thermal | Reduction |
| Formation Temp. (°C) | 25 | 200 | 25 |
| Formation Time (h) | 2 | 4 | 3 |
Table 2: Expected Nanoparticle Characteristics (Hypothetical)
| Condition | Expected Avg. Size (nm) | Expected Morphology | Expected Yield (%) |
| Condition A | 20-30 | Spherical | 85 |
| Condition B | 15-25 | Quasi-spherical | 90 |
| Condition C | 10-20 | Spherical | 80 |
Characterization of Nanoparticles
To evaluate the success of the synthesis and the properties of the resulting nanoparticles, a suite of characterization techniques should be employed:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.
-
X-ray Diffraction (XRD): To identify the crystalline structure and phase purity of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of oxalate or other functional groups on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the amount of organic material (capping agent) on the nanoparticle surface.
Conclusion and Future Outlook
The use of this compound as a chelating agent in nanoparticle synthesis is a largely unexplored area that holds promise for the development of novel synthetic methodologies. The proposed mechanism of in-situ hydrolysis to generate oxalate ions offers a potential route for temporal control over nanoparticle formation. The provided hypothetical protocol and parameters serve as a foundational guide for researchers to begin investigating this intriguing possibility. Further research is warranted to validate these hypotheses and to explore the full potential of this compound and other dialkyl oxalates in the rational design and synthesis of advanced nanomaterials for various applications, including drug delivery, catalysis, and diagnostics.
Application Note and Protocol: Purification of Diethyl Oxalate by Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl oxalate is a versatile reagent and solvent used in various chemical syntheses, including the preparation of pharmaceuticals, dyes, and plastics.[1][2] For these applications, high purity is often essential. This document provides a detailed protocol for the purification of this compound by vacuum distillation, a common and effective method for separating it from less volatile impurities and residual starting materials from its synthesis.[1][2] Vacuum distillation is employed to lower the boiling point of the substance, preventing potential decomposition that can occur at its atmospheric boiling point of 185 °C.[1][3][4][5]
Safety Precautions
This compound is a combustible liquid and can cause severe skin and eye irritation or burns.[6][7][8][9] It is also moisture-sensitive.[1][6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.[9]
Quantitative Data
The boiling point of this compound varies significantly with pressure. The following table summarizes the boiling point at different vacuum levels.
| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) |
| 760 | 101.3 | 185.7 |
| 100 | 13.3 | 130.8 |
| 45 | 6.0 | 103 |
| 25 | 3.3 | 106-107 |
| 21 | 2.8 | 98-101 |
| 20 | 2.7 | 96.8 |
| 1 | 0.13 | 47 |
Data compiled from multiple sources.[1][2][4][10][11]
Experimental Protocol
This protocol outlines the purification of crude this compound, which may contain acidic impurities, water, and residual solvents.
1. Pre-Distillation Treatment (Washing and Drying)
-
Objective: To remove acidic impurities and water before distillation.
-
Materials:
-
Procedure:
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Separate and discard the aqueous layer.
-
Transfer the this compound to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate or potassium carbonate to the this compound to act as a drying agent. Swirl the flask gently.
-
Allow the mixture to stand for at least 30 minutes, or until the liquid is clear, indicating that the water has been absorbed by the drying agent.
-
Filter the dried this compound to remove the drying agent. The filtrate is now ready for vacuum distillation.
-
2. Vacuum Distillation
-
Objective: To purify the this compound by separating it from non-volatile impurities.
-
Equipment:
-
Round-bottom flask (distilling flask)
-
Short path distillation head with a condenser and collection flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a trap
-
Manometer or vacuum gauge
-
Boiling chips or a magnetic stir bar
-
-
Procedure:
-
Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware joints are properly sealed with vacuum grease.
-
Place the dried this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
Begin circulating cold water through the condenser.
-
Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.
-
Once the desired vacuum is achieved and stable, begin heating the distillation flask gently with the heating mantle.
-
Collect any initial low-boiling fractions in a separate receiving flask. These may contain residual solvents.
-
As the temperature of the vapor approaches the expected boiling point of this compound at the applied pressure (refer to the data table), change to a clean receiving flask to collect the purified product.
-
Maintain a steady distillation rate by controlling the heat input. The temperature of the distilling vapor should remain constant during the collection of the main fraction.
-
Once the majority of the this compound has distilled over, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
-
The purified this compound is in the receiving flask. Store it in a tightly sealed container to protect it from moisture.[6]
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
References
- 1. This compound | 95-92-1 [chemicalbook.com]
- 2. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound [drugfuture.com]
- 5. This compound | 95-92-1 | FD03598 | Biosynth [biosynth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. Cas 95-92-1,this compound | lookchem [lookchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Diethyl Oxalate in the Synthesis of Dye Intermediates
Introduction
Diethyl oxalate (DEO) is a versatile and pivotal chemical intermediate, widely employed in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes. As the diethyl ester of oxalic acid, it serves as an essential C2 synthon, particularly for constructing heterocyclic scaffolds that form the core of many dye molecules. Its symmetrical structure and the presence of two electrophilic carbonyl carbons allow it to participate in a range of condensation reactions. A key advantage of this compound in crossed Claisen condensations is its inability to form an enolate, which prevents self-condensation and leads to higher yields of the desired product.[1][2][3][4] These application notes provide detailed protocols for the synthesis of two important classes of dye intermediates using this compound: quinoxaline-2,3-diones and pyrazolone derivatives, the latter being a crucial precursor for azo dyes like Tartrazine.
Application Note 1: Synthesis of Quinoxaline-2,3-dione Derivatives
Background
Quinoxaline-2,3-diones are heterocyclic compounds of significant interest in medicinal chemistry and material science.[5] They serve as precursors for various dyes and functional materials. The most direct and traditional method for their synthesis is the cyclocondensation reaction between an ortho-phenylenediamine and this compound or oxalic acid.[5][6] This reaction provides a straightforward route to this valuable scaffold.
Reaction Pathway
The synthesis proceeds via a double condensation reaction. The amino groups of the o-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbons of this compound. This is followed by cyclization and the elimination of two molecules of ethanol to form the stable heterocyclic product.
Caption: General reaction scheme for Quinoxaline-2,3-dione synthesis.
Experimental Protocol: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione
This protocol describes a classical thermal condensation method.
Materials and Equipment:
-
o-Phenylenediamine
-
This compound
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Filtration apparatus (Büchner funnel)
-
Beakers and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 108 mg) in a suitable solvent such as ethanol or glacial acetic acid (10 mL).[7]
-
Addition of Reagent: Add this compound (1.1 mmol, 161 mg, 0.15 mL) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8] Reaction times can vary but are typically in the range of 2-4 hours.
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be purified by recrystallization. A common method involves dissolving the solid in a 5% NaOH solution and then re-precipitating it by acidifying with dilute HCl.[9] Alternatively, recrystallization from ethanol can be effective.[8]
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Quantitative Data
| Reactant | Molar Mass ( g/mol ) | CAS No. | Moles (mmol) | Amount Used |
| o-Phenylenediamine | 108.14 | 95-54-5 | 1.0 | 108 mg |
| This compound | 146.14 | 95-92-1 | 1.1 | 161 mg |
| Product | Molar Mass ( g/mol ) | CAS No. | Theoretical Yield | Typical Yield |
| Quinoxaline-2,3-dione | 162.14 | 1555-96-0 | 162 mg | 85-95% |
Application Note 2: Synthesis of Pyrazolone Intermediates for Azo Dyes
Background
Pyrazolone derivatives are critical intermediates in the synthesis of many azo dyes, most notably Tartrazine (FD&C Yellow No. 5).[10][11] The synthesis of the core pyrazolone ring structure often begins with a Claisen condensation to create a β-keto ester, which is then cyclized with a hydrazine derivative. This compound is an ideal starting material for the Claisen condensation step.
Reaction Pathway for Tartrazine Precursor Synthesis
The synthesis of the key Tartrazine intermediate, 1-(4-sulfophenyl)-5-pyrazolone-3-carboxylic acid (Pyrazolone-T), involves two main stages starting from this compound.
-
Claisen Condensation: this compound undergoes a crossed Claisen condensation with ethyl acetate in the presence of a strong base (e.g., sodium ethoxide) to form diethyl oxalacetate.[12]
-
Cyclization: The resulting diethyl oxalacetate is then reacted with phenylhydrazine-4-sulfonic acid. This condensation and subsequent cyclization reaction forms the pyrazolone ring system of Pyrazolone-T.[11][13]
Caption: Synthesis pathway for the Tartrazine intermediate Pyrazolone-T.
Experimental Protocol: Claisen Condensation of this compound and Ethyl Acetate
This protocol details the synthesis of diethyl oxalacetate, the precursor to the pyrazolone ring.
Materials and Equipment:
-
This compound
-
Ethyl Acetate
-
Sodium metal
-
Absolute Ethanol
-
Dry Diethyl Ether
-
Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and reflux condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a three-neck flask equipped with a stirrer and condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen). Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath.
-
Addition of Esters: Prepare a mixture of this compound (1.0 eq) and ethyl acetate (1.0 eq). Add this mixture dropwise to the cold sodium ethoxide solution over 1-2 hours with vigorous stirring. Maintain the temperature below 10 °C.[1][2]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and acidify with a dilute acid (e.g., 10% H₂SO₄ or HCl) until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude diethyl oxalacetate can be purified by vacuum distillation.
Quantitative Data
| Reactant | Molar Mass ( g/mol ) | Moles (Example) | Amount Used (Example) |
| Sodium | 22.99 | 0.5 mol | 11.5 g |
| Absolute Ethanol | 46.07 | In excess | ~250 mL |
| This compound | 146.14 | 0.5 mol | 73.1 g |
| Ethyl Acetate | 88.11 | 0.5 mol | 44.1 g |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Typical Yield |
| Diethyl oxalacetate | 188.18 | 94.1 g | 60-70% |
General Experimental Workflow
The synthesis of dye intermediates from this compound typically follows a standardized laboratory workflow, from reaction setup to final product characterization.
Caption: A generalized workflow for the synthesis of dye intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 3. PS8-S05-2 [ursula.chem.yale.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]
- 11. journal-editor.org [journal-editor.org]
- 12. Sciencemadness Discussion Board - Synthesis of Tartrazine and Allura Red AC - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Tartrazine - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Diethyl Oxalate in the Pharmaceutical Industry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl oxalate is a versatile and pivotal chemical intermediate in the pharmaceutical industry, primarily utilized in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its utility stems from its bifunctional nature as a diester, which allows it to participate in various condensation reactions to form complex molecular scaffolds, particularly heterocyclic compounds. This document provides detailed application notes and experimental protocols for key reactions involving this compound in pharmaceutical synthesis, with a focus on the preparation of barbiturates and intermediates for other therapeutic agents through Claisen condensation.
Key Applications of this compound
This compound serves as a fundamental building block in the synthesis of numerous pharmaceuticals. It is a key precursor in the production of:
-
Barbiturates: Such as phenobarbital, where it is used to form the core pyrimidine ring structure.
-
Antibiotics: Including certain quinolone derivatives.
-
Antivirals and Steroids: Serving as a crucial intermediate in their complex synthetic pathways.
-
Anti-inflammatory Agents: Used in the synthesis of intermediates for various non-steroidal anti-inflammatory drugs (NSAIDs).
-
Other APIs: Including sulfamethoxazole, nevirapine, and various heterocyclic compounds with therapeutic properties.
Application Note 1: Synthesis of Phenobarbital
Phenobarbital, a long-acting barbiturate, is a classic example of a pharmaceutical synthesized using this compound. The synthesis involves a Claisen condensation followed by a cyclization reaction with urea.
Experimental Protocol: Synthesis of Phenobarbital Intermediate via Claisen Condensation
This protocol details the initial Claisen condensation step to produce diethyl 2-phenyl-2-(ethoxycarbonyl)malonate, a key intermediate in phenobarbital synthesis.
Materials:
-
This compound
-
Ethyl phenylacetate
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether, anhydrous
-
Sulfuric acid, concentrated
-
Water, distilled
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction Initiation: Cool the sodium ethoxide solution to approximately 60°C. With vigorous stirring, rapidly add this compound, followed immediately by ethyl phenylacetate.
-
Formation of Sodium Derivative: A paste will form as the sodium derivative of diethyl phenyloxobutandioate crystallizes.
-
Isolation of Intermediate: Allow the mixture to cool to room temperature. Stir the paste with anhydrous diethyl ether, and collect the solid by suction filtration. Wash the solid with additional anhydrous ether.
-
Liberation of the Ester: Treat the sodium salt with a dilute solution of sulfuric acid. An oily layer of diethyl phenyloxobutandioate will separate.
-
Extraction and Drying: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Decarbonylation: Remove the ether by distillation. Heat the residual oil in a Claisen flask under reduced pressure to approximately 175°C until the evolution of carbon monoxide ceases. This step yields diethyl phenylmalonate.
-
Alkylation: The resulting diethyl phenylmalonate is then alkylated with ethyl bromide in the presence of sodium ethoxide to yield diethyl ethylphenylmalonate, the direct precursor for condensation with urea.
-
Condensation with Urea: The final step involves the condensation of diethyl ethylphenylmalonate with urea in the presence of a strong base like sodium ethoxide to form the phenobarbital ring.
Quantitative Data for Phenobarbital Synthesis
| Parameter | Value | Reference |
| Intermediate | Diethyl 2-phenyl-2-(ethoxycarbonyl)malonate | |
| Typical Yield | Not specified in detail for each step | |
| Reactant Ratio (approx.) | This compound : Ethyl phenylacetate (1:1 molar ratio) | |
| Reaction Temperature | 60°C for initial reaction, 175°C for decarbonylation |
Visualization of Phenobarbital Synthesis Pathway
Application Note 2: General Protocol for Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound is an excellent substrate for crossed Claisen condensations due to its lack of α-hydrogens, preventing self-condensation. This protocol details a general procedure for the Claisen condensation between an ester containing α-hydrogens and this compound.
Experimental Protocol: Crossed Claisen Condensation
This protocol is adapted from the reaction of this compound with ethyl cyanoacetate.
Materials:
-
This compound
-
Ester with α-hydrogens (e.g., ethyl cyanoacetate)
-
Strong base (e.g., sodium ethoxide or sodium methoxide)
-
Anhydrous solvent (e.g., ethanol, diethyl ether, THF)
-
Hydrochloric acid (HCl), 6M
-
Water, distilled
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Reaction vessel with stirrer and dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Base Preparation: In a suitable reaction vessel under an inert atmosphere, prepare a solution of the strong base in the anhydrous solvent (e.g., sodium ethoxide in ethanol).
-
Addition of this compound: To the base solution, add this compound dropwise while stirring. Maintain the temperature as required by the specific reaction.
-
Addition of the Second Ester: Slowly add the ester containing α-hydrogens (e.g., ethyl cyanoacetate) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at the appropriate temperature for the specified time. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Acidification: After the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of water. Carefully acidify the mixture to a pH of 2-3 with 6M HCl.
-
Work-up and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography, distillation, or recrystallization.
Quantitative Data for a Representative Claisen Condensation
The following data pertains to the reaction between this compound and ethyl cyanoacetate.
| Parameter | Value | Reference |
| Product | Diethyl 2-cyano-3-oxosuccinate | |
| Reactant Ratio (molar) | Sodium : this compound : Ethyl Cyanoacetate (1.7 : 1.2 : 1) | |
| Reaction Time | Overnight | |
| Reaction Temperature | Room Temperature | |
| pH for Acidification | 2-3 |
Visualization of Claisen Condensation Workflow and Mechanism
Application Notes and Protocols: Synthesis of α-Keto Esters via Grignard Reaction with Diethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Keto esters are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of biologically active molecules, including α-amino acids and various heterocyclic compounds. One of the most direct and versatile methods for their synthesis is the Grignard reaction, involving the addition of an organomagnesium halide (Grignard reagent) to diethyl oxalate.[1] This method allows for the formation of a new carbon-carbon bond and the introduction of a variety of alkyl or aryl groups.
The reaction proceeds via the nucleophilic attack of the Grignard reagent on one of the electrophilic carbonyl carbons of this compound. The resulting tetrahedral intermediate then collapses to form the desired α-keto ester. However, a common side reaction is the further addition of the Grignard reagent to the ketone moiety of the product, leading to the formation of a tertiary alcohol.[2][3] Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired α-keto ester and minimize the formation of this byproduct.[4][5]
These application notes provide a detailed overview of the synthesis of α-keto esters using the Grignard reaction with this compound, including optimized reaction protocols and data on expected yields for various substrates.
Reaction Mechanism
The synthesis of an α-keto ester from this compound and a Grignard reagent follows a nucleophilic acyl substitution mechanism.
Caption: General mechanism of Grignard reaction with this compound.
Experimental Protocols
General Considerations
-
All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to exclude moisture, which quenches the Grignard reagent.[6]
-
Anhydrous solvents are essential for the success of the reaction. Tetrahydrofuran (THF) is a commonly used solvent that can stabilize the Grignard reagent.[7]
-
The reaction is highly exothermic and requires careful temperature control, typically between -40°C and -78°C, to minimize side reactions.[5]
Protocol 1: Synthesis of Ethyl 4-Methyl-2-oxovalerate
This protocol is adapted from a literature procedure for the synthesis of an aliphatic α-keto ester.
Materials:
-
This compound
-
Isobutylmagnesium chloride (2M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Concentrated hydrochloric acid
-
Ice
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon atmosphere, add a solution of this compound (1.0 mole) in anhydrous diethyl ether (500 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of isobutylmagnesium chloride (1.0 mole, 500 mL of 2M solution in ether) dropwise from the addition funnel over a period of 1 hour. Maintain the internal temperature of the reaction mixture below -60°C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at -78°C.
-
Prepare a rapidly stirred mixture of concentrated hydrochloric acid (85 mL), crushed ice (400 g), and diethyl ether (500 mL) in a large beaker.
-
Pour the cold reaction mixture into the acidic ice-ether slurry.
-
Separate the aqueous layer. Wash the ethereal layer sequentially with water (500 mL) and brine (2 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Expected Yield: 98% (crude).
Protocol 2: General Procedure for the Synthesis of α-Keto Esters
This general protocol can be adapted for various Grignard reagents.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, Benzylmagnesium chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of this compound (1.1 to 2 molar equivalents) in anhydrous THF.
-
Cool the solution to the desired temperature (typically -40°C to -78°C).
-
Slowly add the Grignard reagent (1.0 molar equivalent) to the cooled this compound solution with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The yield of the α-keto ester is highly dependent on the nature of the Grignard reagent and the reaction conditions. The following table summarizes typical yields obtained for various Grignard reagents.
| Grignard Reagent | R-Group | Solvent | Temperature (°C) | Yield (%) | Reference |
| Propylmagnesium chloride | n-Propyl | Ether | -75 | 92 | |
| Isobutylmagnesium chloride | Isobutyl | Ether | <-60 | 98 | |
| Phenylmagnesium bromide | Phenyl | THF | -40 | 51-84 | [5] |
| Benzylmagnesium chloride | Benzyl | THF | -40 | 51-84 | [5] |
| p-Methoxyphenylmagnesium bromide | p-Methoxyphenyl | THF | -78 | 69 | [8] |
Side Reactions and Mitigation
The primary side reaction in the synthesis of α-keto esters via the Grignard reaction is the double addition of the Grignard reagent to form a tertiary alcohol.
Mitigation Strategies:
-
Low Temperature: Performing the reaction at low temperatures (-40°C to -78°C) significantly reduces the rate of the second addition.[5]
-
Excess this compound: Using an excess of this compound ensures that the Grignard reagent is consumed in the first addition step, minimizing its availability for the second addition.
-
Inverse Addition: Slowly adding the Grignard reagent to a solution of this compound helps to maintain a low concentration of the Grignard reagent throughout the reaction.
-
Flow Chemistry: Continuous flow conditions can improve mixing and heat transfer, leading to a reduction in the formation of the di-addition byproduct.[4]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for α-keto ester synthesis.
Logical Relationship: Minimizing Side Products
Caption: Key factors to minimize the formation of the tertiary alcohol byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. irf.fhnw.ch [irf.fhnw.ch]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. leah4sci.com [leah4sci.com]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Preventing hydrolysis of Diethyl oxalate during reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of diethyl oxalate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern in reactions?
A1: this compound is an ester that is sensitive to moisture.[1][2] In the presence of water, it can undergo hydrolysis, a chemical reaction that breaks it down into oxalic acid and ethanol.[3][4] This is a significant concern for researchers because the formation of these byproducts can lower the yield of the desired product, introduce impurities that are difficult to separate, and potentially interfere with the intended reaction pathway. This compound is known to absorb moisture from the air and decompose slowly.[1][4]
Q2: What are the primary factors that promote the hydrolysis of this compound?
A2: The primary factors that cause this compound to hydrolyze are:
-
Presence of Water: As the key reactant, any moisture in the reaction system will promote hydrolysis. This compound is slightly soluble in water and can decompose.[4][5][6]
-
Elevated Temperature: Higher temperatures significantly accelerate the rate of hydrolysis. For instance, in processes designed to intentionally produce oxalic acid from this compound, temperatures are raised to 100-110°C to speed up the reaction.[7][8][9]
-
pH Level: Both acidic and basic conditions can catalyze ester hydrolysis. While neutral conditions are associated with slower hydrolysis[3], the reaction can be intentionally triggered using a base like sodium hydroxide (NaOH) for controlled monohydrolysis.[10]
Q3: How should I store this compound to ensure its stability?
A3: To prevent degradation during storage, this compound should be kept in a tightly sealed container to protect it from atmospheric moisture.[1] It is advisable to store it in a cool, dry place, below +30°C.[1][2] For long-term storage or for use in highly sensitive reactions, storing it under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.
Q4: What are the best laboratory practices for setting up a reaction to minimize hydrolysis?
A4: To minimize hydrolysis, it is crucial to maintain anhydrous (water-free) conditions throughout your experiment.
-
Glassware: Ensure all glassware is thoroughly dried before use, typically by oven-drying at >100°C for several hours and cooling under a stream of dry inert gas or in a desiccator.
-
Solvents and Reagents: Use anhydrous grade solvents. If not available, solvents should be dried using appropriate methods (e.g., distillation over a drying agent). Ensure all other reagents are as dry as possible.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Handling: Add reagents via syringe through a septum or under a positive pressure of inert gas.
Q5: I suspect my this compound has partially hydrolyzed. How can I purify it before use?
A5: If you suspect contamination with oxalic acid due to hydrolysis, you can purify the this compound. A common purification method involves washing the crude ester with a dilute sodium carbonate solution to neutralize the acidic oxalic acid, followed by washing with water. The organic layer is then dried over an anhydrous drying agent, such as anhydrous potassium carbonate or sodium sulfate, and finally purified by vacuum distillation.[2]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution & Preventative Action |
| Low yield of desired product; presence of an unexpected white precipitate. | Hydrolysis of this compound, leading to the formation of oxalic acid (which has low solubility in many organic solvents). | Solution: Filter the reaction mixture to remove the precipitate. Attempt to purify the desired product from the filtrate. Prevention: Strictly follow anhydrous reaction protocols. Use freshly dried solvents and reagents.[2] |
| Reaction results are inconsistent between batches. | Variable and uncontrolled amounts of moisture are being introduced into the reaction. | Solution: Standardize all experimental procedures. Prevention: Implement a rigorous protocol for drying all glassware, solvents, and reagents. Use an inert atmosphere for all reactions involving this compound. |
| Reaction proceeds very slowly or stalls. | While not directly caused by hydrolysis, the presence of its byproduct, oxalic acid, could potentially interfere with certain catalysts or reagents. | Solution: Analyze a sample of the reaction mixture (e.g., by TLC or LC-MS) to check for the presence of byproducts. Prevention: Ensure the purity of the starting this compound before beginning the reaction. Consider purifying it if its quality is in doubt.[2] |
Quantitative Data on Hydrolysis Conditions
The following table summarizes conditions under which this compound hydrolysis is intentionally performed. To prevent hydrolysis, researchers should actively avoid these conditions.
| Parameter | Condition for Complete Hydrolysis [7][8][9] | Condition for Controlled Monohydrolysis [10] | Implication for Prevention |
| Temperature | 100 - 110 °C | 0 - 5 °C | Maintain low to moderate reaction temperatures whenever possible. |
| Reagents | Water (Water to Ester weight ratio: 1.60 - 3.50) | 0.25 M aq. NaOH | Exclude water rigorously. Avoid strongly basic (or acidic) aqueous conditions unless required by the reaction. |
| Solvent | Not specified (in reactive distillation) | Tetrahydrofuran (THF) / Water | Use anhydrous, aprotic solvents. |
| Outcome | >97% conversion to oxalic acid | High yield of monoethyl oxalate | Avoiding these conditions preserves the this compound reactant. |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Reaction Setup
This protocol outlines the fundamental steps for creating a water-free environment suitable for reactions with this compound.
-
Glassware Preparation: Place all required glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at 120°C for at least 4 hours (or overnight).
-
Assembly: Immediately assemble the hot glassware under a positive flow of dry inert gas (nitrogen or argon). Use grease sparingly on joints only if necessary and ensure it is rated for your reaction conditions.
-
Cooling: Allow the assembled apparatus to cool to room temperature under the inert gas flow.
-
Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via a cannula or a dry syringe through a rubber septum. Add solid reagents under a strong counterflow of inert gas.
-
Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the gas line to a bubbler containing mineral oil.
-
Monitoring: Monitor the reaction's progress using appropriate techniques (e.g., TLC, GC, LC-MS) that minimize exposure to the atmosphere.
Protocol 2: Purification of this compound via Washing and Distillation
This protocol is adapted from established chemical purification methods.[2]
-
Neutralization: Transfer the impure this compound to a separatory funnel. Add a cold, dilute solution of sodium carbonate (approx. 5% w/v) and shake gently. Release the pressure frequently. Continue washing until the aqueous layer is no longer acidic (test with litmus paper).
-
Water Wash: Discard the aqueous layer. Wash the organic layer with distilled water two to three times to remove any remaining carbonate solution.
-
Drying: Transfer the washed this compound to an Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for at least 30 minutes until the liquid is clear.
-
Filtration: Filter the dried liquid to remove the drying agent.
-
Distillation: Set up a vacuum distillation apparatus. Distill the this compound under reduced pressure, collecting the fraction that boils at the correct temperature (e.g., approx. 103°C at 6 kPa or 185°C at atmospheric pressure).[2][5][9]
Process Diagrams
The following diagram illustrates the logical steps and factors involved in preventing the hydrolysis of this compound during a chemical reaction.
Caption: Workflow for minimizing this compound hydrolysis.
References
- 1. This compound | 95-92-1 [chemicalbook.com]
- 2. Cas 95-92-1,this compound | lookchem [lookchem.com]
- 3. boa.unimib.it [boa.unimib.it]
- 4. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 5. This compound [chembk.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. CN1094922C - Method for preparing oxalic acid by using this compound - Google Patents [patents.google.com]
- 8. CN1263082A - Method for preparing oxalic acid by using this compound - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
Technical Support Center: Optimizing Claisen Condensation with Diethyl Oxalate
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the Claisen condensation reaction with diethyl oxalate. It includes troubleshooting for common issues and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in a Claisen condensation?
A1: this compound is a preferred substrate in crossed Claisen condensations because it lacks α-hydrogens. This structural feature prevents it from forming an enolate and undergoing self-condensation, which leads to a single primary product and avoids complex mixtures that are difficult to separate.[1]
Q2: Why is a stoichiometric amount of base required for the Claisen condensation?
A2: A full equivalent of base (or more) is necessary because the β-ketoester product formed has acidic α-hydrogens.[2] The base is consumed in the final step of the reaction to deprotonate the β-ketoester, forming a resonance-stabilized enolate.[2][3] This irreversible deprotonation is the thermodynamic driving force that shifts the reaction equilibrium towards the product.[3][4]
Q3: What type of base should I use for the Claisen condensation with this compound?
A3: The most commonly used bases are sodium alkoxides, such as sodium ethoxide (NaOEt).[5] To prevent transesterification, it is crucial to use an alkoxide base where the alkyl group matches the alcohol component of the reacting ester.[3][4] For instance, when reacting an ethyl ester, sodium ethoxide should be used. Using a different alkoxide, like sodium methoxide with an ethyl ester, can lead to the formation of a mixture of ester products. Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed, particularly to avoid transesterification or when dealing with less acidic esters.[4][5][6]
Q4: Can I use hydroxide bases like NaOH or KOH for this reaction?
A4: It is generally not recommended to use hydroxide bases for Claisen condensations.[3] Hydroxide ions can promote the saponification (hydrolysis) of the ester starting material, converting it into a carboxylate salt, which will not participate in the desired condensation reaction.[3]
Q5: What is the purpose of the acidic workup step?
A5: The acidic workup is a critical final step to neutralize the reaction mixture. The strong base used in the reaction results in the formation of the enolate of the β-ketoester product.[1] An aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added to protonate this enolate and any residual base, yielding the final, neutral β-ketoester product.[1][3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Base | If using a moisture-sensitive base like sodium hydride (NaH), ensure it is fresh and has been stored under anhydrous conditions. Any moisture will quench the base.[7] |
| Insufficiently Strong Base | The chosen base may not be strong enough to effectively deprotonate the α-carbon of the ester. Consider switching to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[7] |
| Incomplete Reaction | Ensure that a stoichiometric amount of base is used, as it is consumed during the reaction.[3] You may also consider extending the reaction time or gently heating the mixture if the reaction is sluggish.[3] |
| Hydrolysis of Ester | Ensure all reagents and glassware are thoroughly dry to prevent saponification of the ester starting material.[3] |
| Reversible Reaction | The formation of the β-ketoester is reversible. The reaction is driven forward by the deprotonation of the product. Ensure your product has an α-hydrogen that can be deprotonated by the base.[7] |
| Incorrect Stoichiometry | The molar ratio of the reactants is crucial. An excess of the non-enolizable ester (this compound) can be used to ensure the complete consumption of the enolizable ester.[8] |
Issue 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Self-Condensation of the Enolizable Ester | To minimize the self-condensation of the ester with α-hydrogens, add it slowly to a mixture of the base and this compound. This keeps the instantaneous concentration of the enolizable ester low, making self-condensation statistically less probable.[9] |
| Transesterification | Use an alkoxide base that corresponds to the alcohol component of your ester (e.g., sodium ethoxide for ethyl esters) to prevent the exchange of the alkoxy group and the formation of mixed ester products.[3] |
Issue 3: Difficulty in Product Isolation
| Potential Cause | Recommended Solution |
| Emulsion Formation During Extraction | If an emulsion forms in the separatory funnel during the workup, add a small amount of brine to help break the layers.[3] |
| Product is Water-Soluble | If your β-ketoester product has high polarity, it may have some solubility in the aqueous layer. To maximize recovery, perform multiple extractions with the organic solvent.[3] |
Data Presentation
Table 1: Effect of Reaction Parameters on the Claisen Condensation of (3E)‐4‐(3,5‐dimethoxyphenyl)but‐3‐en‐2‐one with this compound
Data adapted from a study on reaction optimization in a continuous flow reactor.[10][11]
| Parameter | Condition | Effect on Yield |
| Solvent | Ethanol (Batch) | 73% yield after 20 hours. |
| Tetrahydrofuran (THF) (Batch) | 87% yield after 10 minutes. | |
| Temperature | 20 °C | Optimal temperature found in the study. |
| Stoichiometry (Equivalents of this compound and Sodium Ethoxide) | 1.23 eq | Optimal equivalents for maximizing yield. Increasing both equivalents above 1.3 slightly decreased the yield. |
| Reaction Time | 2 minutes (Continuous Flow) | 84% yield with optimized parameters. |
Experimental Protocols
Detailed Protocol for the Claisen Condensation of Ethyl Cyanoacetate with this compound
This protocol is adapted from established literature procedures.[1]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Metallic Sodium | Na | 22.99 | 12 g | 521 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| This compound | C₆H₁₀O₄ | 146.14 | 50 mL (53.8 g) | 368 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 32.8 mL (34.7 g) | 307 |
| 6M Hydrochloric Acid | HCl | 36.46 | ~95 mL | - |
| Water | H₂O | 18.02 | 20 mL | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a stirrer and cooled to room temperature, dissolve metallic sodium (12 g, 521 mmol) in a mixture of absolute ethanol (100 mL) and diethyl ether (200 mL).
-
Addition of this compound: Once the sodium has completely dissolved, add this compound (50 mL, 368 mmol) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Addition of Ethyl Cyanoacetate: Add ethyl cyanoacetate (32.8 mL, 307 mmol) to the reaction mixture.
-
Reaction: Allow the mixture to stand at room temperature overnight.
-
Quenching and Acidification: Dilute the reaction mixture with water (20 mL) and then carefully add 6M HCl (~95 mL) until the pH of the solution is between 2 and 3 (check with pH paper).
-
Work-up and Isolation: The product can be isolated using standard organic chemistry techniques such as extraction with a suitable organic solvent (e.g., diethyl ether), followed by purification by chromatography or distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. celonpharma.com [celonpharma.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with low yields in chemical syntheses utilizing diethyl oxalate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Claisen condensation reaction using this compound is resulting in a very low yield. What are the most common general causes?
Low yields in Claisen condensations involving this compound can often be attributed to several key factors:
-
Inappropriate Base Selection and Stoichiometry: The choice of base is critical. To prevent side reactions like transesterification, the alkoxide base used should correspond to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[1] Furthermore, a full stoichiometric equivalent of the base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting materials.[1][2]
-
Presence of Moisture: this compound is sensitive to moisture and can hydrolyze, especially under basic conditions.[3] Water in the reagents or solvent can quench the base and lead to the formation of oxalic acid and ethanol, reducing the amount of this compound available for the desired reaction.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. While higher temperatures can increase the reaction rate, they may also promote side reactions or decomposition of the product.[4] Conversely, a temperature that is too low may lead to an incomplete reaction.
-
Self-Condensation of the Enolizable Ester: The ester that is intended to act as the nucleophile can react with itself (self-condensation) instead of the this compound. This is a common side reaction that consumes the starting material.[5]
-
Issues During Work-up and Purification: The desired β-keto ester product can be lost during the work-up and purification steps, particularly if it is unstable or if the purification method is not optimized.
Q2: I am synthesizing a quinoxaline-2,3-dione from an o-phenylenediamine and this compound, and my yield is poor. What should I investigate?
Low yields in the synthesis of quinoxaline-2,3-diones are a common issue. Here are the primary areas to troubleshoot:
-
Incomplete Reaction: The condensation reaction may not have reached completion. This can be addressed by increasing the reaction time or temperature.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times.[1][6]
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or this compound can interfere with the reaction and lead to the formation of side products.[1][7] It is advisable to use high-purity starting materials.
-
Substituent Effects: The electronic nature of substituents on the o-phenylenediamine can impact the reaction. Electron-withdrawing groups can decrease the nucleophilicity of the amine groups, leading to lower yields and requiring longer reaction times.[1]
-
Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can result in colored impurities and a lower yield of the desired product.[1]
-
Product Loss During Purification: Quinoxaline-2,3-diones often have poor solubility in common organic solvents, which can make purification challenging and lead to product loss.[1] Recrystallization is often the most effective purification method.[1]
Troubleshooting Guides
Low Yield in this compound Mediated Claisen Condensation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective base or insufficient amount of base. | Use a stoichiometric amount of a strong, non-nucleophilic base. For ethyl esters, sodium ethoxide is a good choice to avoid transesterification.[1] |
| Presence of water in reagents or solvent. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. This compound is moisture-sensitive.[3] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. Some reactions may require reflux. | |
| Formation of Multiple Products | Self-condensation of the enolizable ester. | Slowly add the enolizable ester to a mixture of the base and this compound to keep its instantaneous concentration low.[5] |
| Transesterification. | Use an alkoxide base that matches the alkyl group of the ester (e.g., sodium ethoxide for ethyl esters).[1] | |
| Product Decomposition | Reaction temperature is too high. | Optimize the reaction temperature; a lower temperature may be necessary to prevent decomposition of the β-keto ester product.[4] |
| Product is unstable to the work-up conditions. | Perform a careful and rapid work-up, avoiding prolonged exposure to strong acids or bases. |
Low Yield in Quinoxaline-2,3-dione Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Starting Materials | Incomplete reaction. | Increase the reaction time and/or temperature. Consider using microwave irradiation to accelerate the reaction.[1][6] |
| Poor quality of starting materials. | Use purified o-phenylenediamine and this compound. Recrystallize starting materials if necessary.[1][7] | |
| Formation of Colored Impurities | Oxidation of the o-phenylenediamine. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Difficulty in Product Isolation | Poor solubility of the quinoxaline-2,3-dione. | Recrystallization is the preferred method of purification. A common procedure involves dissolving the crude product in a dilute NaOH solution and reprecipitating with dilute HCl.[1] |
| Product loss during washing. | If the product is a solid, wash with a solvent in which the impurities are soluble but the product is not. |
Data Presentation
Table 1: Effect of Reaction Conditions on Claisen Condensation Yield
The following table summarizes the impact of different parameters on the yield of a Claisen condensation reaction. While specific yields are highly dependent on the substrates, these trends provide general guidance for optimization.
| Parameter | Condition | Effect on Yield | Rationale |
| Base | Stoichiometric Sodium Ethoxide | Optimal | Drives the reaction to completion by deprotonating the product; avoids transesterification with ethyl esters.[1] |
| Catalytic Base | Low | The reaction equilibrium is not effectively shifted towards the products.[2] | |
| Sodium Hydroxide | Low | Can cause hydrolysis of the ester starting materials and product. | |
| Temperature | 20°C | Good to Excellent | A lower temperature can minimize side reactions and product decomposition.[4] |
| Reflux | Variable | May increase reaction rate but can also lead to increased side products and decomposition. | |
| Solvent | Tetrahydrofuran (THF) | High | Anhydrous, aprotic solvent that is generally unreactive under these conditions. A change from ethanol to THF has been shown to dramatically decrease reaction time and increase yield.[4] |
| Ethanol | Moderate to High | Can be used, but must be anhydrous. The presence of the ethoxide conjugate base is common. | |
| Moisture | Anhydrous Conditions | High | Prevents hydrolysis of this compound and quenching of the base. |
| Presence of Water | Very Low | Leads to side reactions and consumption of reagents.[3] |
Experimental Protocols
Protocol 1: Claisen Condensation of Ethyl Acetate with this compound
This protocol is a representative example of a Claisen condensation using this compound.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Ethyl acetate (anhydrous)
-
This compound (anhydrous)
-
Acetic acid solution (33%)
-
Sodium bicarbonate solution (10%)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add powdered sodium. Slowly add absolute ethanol dropwise to the flask.
-
Reaction: After all the sodium has reacted, cool the flask in an ice-water bath. Slowly add a mixture of ethyl acetate and this compound through the dropping funnel.
-
Work-up: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC. Once the reaction is complete, cool the mixture and carefully add a cold 33% acetic acid solution to neutralize the base.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and then with a 10% sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of 6,7-Dimethyl-quinoxaline-2,3-dione
This protocol describes the synthesis of a substituted quinoxaline-2,3-dione.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Water
-
5% Sodium hydroxide solution
-
Dilute hydrochloric acid
Procedure:
-
Reaction Setup: In an open beaker, thoroughly mix 4,5-dimethyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol). Add a small amount of water (1 mL) and mix well.
-
Microwave Irradiation (Optional, for accelerated reaction): Irradiate the mixture in a microwave reactor at 400 W for 3 minutes. Add 100 mL of water and irradiate for another minute to obtain a clear solution.[6]
-
Thermal Method: Alternatively, the mixture can be heated in an oil bath.[6]
-
Crystallization and Purification: Allow the solution to cool to room temperature. The product will precipitate out. Filter the solid, wash with water, and recrystallize by dissolving in a 5% NaOH solution and then acidifying with dilute HCl to yield the pure product.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in Claisen condensation.
Caption: General experimental workflow for quinoxaline-2,3-dione synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. celonpharma.com [celonpharma.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
Technical Support Center: Reactions of Diethyl Oxalate with Strong Bases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving diethyl oxalate in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in reactions with strong bases?
A1: this compound is frequently used as an electrophilic acceptor in Claisen and mixed Claisen-type condensation reactions.[1][2][3] Because it lacks α-hydrogens, it cannot form an enolate and therefore does not undergo self-condensation, which simplifies the product mixture.[1][3] This makes it a valuable reagent for reacting with enolizable esters or ketones to form β-keto esters or β-diketones, respectively.[4]
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reactions include:
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Self-condensation of the enolizable reaction partner: The enolate of your ester or ketone can react with an unreacted molecule of the same species.[5]
-
Competing Aldol condensation: When using a ketone as the enolate source, a competing aldol reaction can occur.[6][7]
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O-acylation: The enolate can attack the carbonyl carbon of this compound through its oxygen atom instead of the α-carbon.[8]
-
Saponification: If hydroxide bases (e.g., NaOH, KOH) are used, they can hydrolyze the this compound or the product ester to the corresponding carboxylate salts.[4][9]
-
Transesterification: If the alkoxide base used (e.g., sodium methoxide) does not match the alkoxy group of the ester (e.g., this compound), an exchange can occur, leading to a mixture of ester products.[4][10]
-
Reaction with amine impurities: Primary and secondary amines can react with this compound to form oxamides or oxamic esters, respectively.[11][12]
Q3: Can I use a hydroxide base like NaOH or KOH for a Claisen condensation with this compound?
A3: It is generally not recommended. Hydroxide ions can lead to the saponification (hydrolysis) of the ester starting material or the β-keto ester product.[4][9] It is preferable to use an alkoxide base, such as sodium ethoxide, that matches the alcohol portion of the reacting ester to avoid transesterification.[4]
Troubleshooting Guides
Issue 1: Low yield of the desired product and a significant amount of a self-condensation byproduct.
Question: My reaction is producing a low yield of the expected β-dicarbonyl compound, and I'm observing a significant amount of a byproduct that I suspect is from the self-condensation of my ketone/ester. How can I minimize this side reaction?
Answer: Self-condensation is a common issue. To favor the desired crossed-condensation product, consider the following strategies:
-
Order of Addition: Slowly add the enolizable ketone or ester to a mixture of the strong base and this compound. This keeps the concentration of the enolate low and minimizes its chances of reacting with itself.[5]
-
Excess of this compound: Use a stoichiometric excess of this compound. This increases the probability that the enolate will react with this compound rather than another molecule of the enolizable starting material.[1]
-
Choice of Base: For ketones, a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate quantitatively before the addition of this compound. This consumes all the enolizable starting material, preventing it from acting as an electrophile.[13]
Experimental Protocol: Minimizing Self-Condensation in a Mixed Claisen Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas (nitrogen or argon) inlet.
-
Reagent Preparation:
-
In the reaction flask, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add this compound (1.5 to 2.0 equivalents) to the base solution and cool the mixture in an ice bath.
-
Charge the dropping funnel with the enolizable ester or ketone (1.0 equivalent), dissolved in a minimal amount of absolute ethanol.
-
-
Reaction Execution:
-
Slowly add the solution of the enolizable compound from the dropping funnel to the stirred, cooled solution of the base and this compound over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating, while monitoring its progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by adding it to a chilled, dilute aqueous acid solution (e.g., 1 M HCl) with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Issue 2: My NMR spectrum shows unexpected peaks, possibly indicating an O-acylation product.
Question: I have obtained a product, but the NMR spectrum is inconsistent with the expected β-dicarbonyl structure. Could this be due to O-acylation, and how can I confirm and prevent this?
Answer: Yes, O-acylation is a potential side reaction where the enolate attacks through its oxygen atom. The resulting product is an enol ether.
-
Confirmation: The 1H NMR spectrum of the O-acylated product would likely show characteristic vinyl proton signals, which are absent in the C-acylated β-dicarbonyl product (which exists predominantly in its enol form, showing a characteristic enolic proton signal). The 13C NMR would also be informative, showing signals for sp2 carbons of the enol ether double bond.[14][15][16]
-
Prevention: The ratio of C- to O-acylation can be influenced by several factors. Generally, C-acylation is thermodynamically favored. To promote the desired C-acylation:
-
Solvent Choice: Polar aprotic solvents can sometimes favor C-alkylation/acylation.
-
Counter-ion: The nature of the metal counter-ion of the enolate can play a role.
-
Reaction Time and Temperature: Allowing the reaction to reach thermodynamic equilibrium (longer reaction times, sometimes at a slightly elevated temperature) can favor the more stable C-acylated product.[17]
-
Data Summary
The following table summarizes the common side reactions and recommended solutions.
| Side Reaction | Potential Cause(s) | Recommended Solutions |
| Self-Condensation | High concentration of enolate; stoichiometric ratio of reactants. | Slowly add the enolizable reactant; use an excess of this compound; for ketones, consider pre-forming the enolate with a strong base like LDA. |
| Aldol Condensation | Use of a ketone as the enolate source. | The aldol reaction is often reversible, while the Claisen is driven forward by the final deprotonation step. Allowing the reaction to proceed for a sufficient time can favor the Claisen product. |
| O-Acylation | Kinetically controlled conditions; certain solvents and counter-ions. | Allow the reaction to reach thermodynamic equilibrium (longer reaction times, gentle heating); screen different solvents. |
| Saponification | Use of hydroxide bases (NaOH, KOH); presence of water. | Use an alkoxide base (e.g., sodium ethoxide); ensure anhydrous reaction conditions. |
| Transesterification | Mismatch between the alkoxide base and the ester's alcohol component. | Use an alkoxide base that corresponds to the alcohol of the ester (e.g., sodium ethoxide for this compound). |
| Amine Reactions | Presence of primary or secondary amine impurities. | Purify starting materials to remove amine contaminants. |
Visualizations
Caption: A troubleshooting workflow for common side reactions.
Caption: Competing C- vs. O-acylation pathways of an enolate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. Efficient synthesis of this compound from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. Self-condensation - Wikipedia [en.wikipedia.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound(95-92-1) 13C NMR spectrum [chemicalbook.com]
- 17. PS8-S05-2 [ursula.chem.yale.edu]
Technical Support Center: Synthesis and Purification of Diethyl Oxalate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of diethyl oxalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most prevalent laboratory method is the Fischer esterification of oxalic acid with ethanol.[1][2][3][4] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves the removal of water as it is formed to drive the equilibrium towards the product.[1][3]
Q2: What are the primary impurities I should expect in my crude this compound?
A2: Common impurities include unreacted starting materials like oxalic acid and ethanol, the acid catalyst (e.g., sulfuric acid), water, and any solvent used for azeotropic distillation (such as benzene or toluene).[1][3] Hydrolysis of the this compound product back to oxalic acid and ethanol can also occur if excess water is present during workup or storage.[1][5]
Q3: What are the recommended final purification steps for achieving high-purity this compound?
A3: For high-purity this compound, a multi-step purification process is recommended. This typically involves washing the crude product with a dilute sodium carbonate or sodium bicarbonate solution to neutralize and remove acidic impurities, followed by drying with an anhydrous salt like sodium sulfate or potassium carbonate, and finally, purification by vacuum distillation.[1][2][3]
Q4: How can I confirm the purity of my final this compound product?
A4: The purity of this compound is commonly assessed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[6][7][8] High-performance liquid chromatography (HPLC) is also a suitable analytical method.[9] The final product should appear as a colorless, oily liquid.[1][10]
Q5: Is it necessary to use anhydrous oxalic acid for the synthesis?
A5: While using anhydrous oxalic acid is ideal, oxalic acid dihydrate can also be used. However, the reaction time will be longer as the water of crystallization needs to be removed during the reaction.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to the presence of water. | Ensure all glassware is thoroughly dried before use. Use anhydrous ethanol and oxalic acid if possible. Employ an effective method for water removal during the reaction, such as a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene).[1][3] |
| Insufficient catalyst. | Ensure the appropriate catalytic amount of a strong acid like sulfuric acid is used. | |
| Loss of product during workup. | Be cautious during the aqueous washing steps to avoid vigorous shaking that can lead to emulsion formation. Ensure complete phase separation before isolating the organic layer. | |
| Product is Cloudy or Wet | Incomplete drying. | Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate). Allow sufficient time for the drying agent to work, and gently swirl the mixture periodically. Consider a second round of drying with fresh agent if the product remains cloudy. |
| Product has a Brownish Tint | Decomposition of the product. | Avoid excessive heating during distillation. This compound can decompose at high temperatures.[10] Perform the distillation under vacuum to lower the boiling point. |
| Distillate is Acidic (pH test) | Incomplete removal of the acid catalyst or unreacted oxalic acid. | Thoroughly wash the crude product with a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate until the aqueous layer is no longer acidic.[1][2][3] |
| Difficulty in Achieving High Vacuum During Distillation | Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Ensure that the vacuum grease is applied correctly and that there are no cracks in the glassware. |
| Presence of volatile impurities. | Ensure that the solvent used for the reaction (e.g., toluene) has been thoroughly removed before attempting the final vacuum distillation of the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Azeotropic Dehydration
This protocol is adapted from established laboratory procedures.[1][2][3]
Materials:
-
Anhydrous oxalic acid (0.5 mol)
-
Anhydrous ethanol (1.76 mol)
-
Toluene or Benzene (200 mL)
-
Concentrated sulfuric acid (10 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
To the flask, add anhydrous oxalic acid, anhydrous ethanol, toluene (or benzene), and boiling chips.
-
Begin stirring and slowly add the concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 68-70°C). Water will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with water, followed by a saturated sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the toluene/benzene under reduced pressure using a rotary evaporator.
-
Purify the resulting crude this compound by vacuum distillation, collecting the fraction at the appropriate temperature and pressure (e.g., 103°C at 6 kPa).[1]
Visualized Workflows
General Synthesis and Purification Workflow
Caption: Workflow for this compound Synthesis and Purification.
Troubleshooting Logic for Low Yield
References
- 1. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 2. Cas 95-92-1,this compound | lookchem [lookchem.com]
- 3. This compound | 95-92-1 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. boa.unimib.it [boa.unimib.it]
- 6. Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to this compound and Its Subsequent Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
Managing the moisture sensitivity of Diethyl oxalate in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the moisture sensitivity of diethyl oxalate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its moisture sensitivity a concern?
A1: this compound is a diester of oxalic acid and ethanol, commonly used as a solvent and a reagent in organic synthesis for pharmaceuticals, dyes, and perfumes.[1][2] It is classified as moisture-sensitive, meaning it reacts with water.[1][2][3] This reaction, known as hydrolysis, breaks down this compound into ethanol and oxalic acid.[4] The presence of these impurities can interfere with desired reactions, lead to the formation of byproducts, and ultimately result in lower yields or complete failure of the experiment.[4][5]
Q2: How does water affect this compound?
A2: Water hydrolyzes this compound. This is a chemical reaction where water molecules break the ester bonds, leading to the formation of ethanol and oxalic acid.[4] The reaction can be slow under neutral conditions but can be accelerated by the presence of acids or bases.[6] One study on the hydrolysis of this compound in a water solution showed a linear increase in conductivity for approximately the first 50 hours, with the reaction reaching completion at around 100 hours, indicating a relatively slow process at room temperature.[7]
Q3: What are the visible signs of this compound degradation due to moisture?
A3: this compound is a colorless, oily liquid.[3] While there may not be immediate, dramatic visual changes upon initial exposure to moisture, prolonged contact can lead to the formation of oxalic acid, which is a solid at room temperature. Therefore, the appearance of solid precipitates or a change in the solution's clarity could indicate degradation. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities such as oxalic acid and monoethyl oxalate.[8][9]
Q4: How should I properly store this compound to prevent moisture contamination?
A4: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area.[10] It is crucial to keep the container tightly closed to prevent the ingress of atmospheric moisture.[11][12][13] For long-term storage or for high-purity applications, storing under an inert atmosphere, such as argon or nitrogen, is recommended.[1] The storage temperature should generally be below 30°C.[2][14]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no yield in a reaction using this compound. | The this compound may have been contaminated with water, leading to hydrolysis and the presence of impurities (oxalic acid, ethanol). | - Use a fresh, unopened bottle of this compound. - Dry the this compound before use (see Experimental Protocols). - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected byproducts. | Hydrolysis products (oxalic acid or ethanol) may be reacting with your starting materials or intermediates. | - Verify the purity of your this compound using analytical methods like HPLC. - Follow stringent anhydrous reaction techniques. |
| Inconsistent reaction results. | Variable amounts of moisture contamination in the this compound or reaction setup. | - Standardize the handling and storage procedures for this compound. - Always use freshly dried solvents and reagents. |
| Precipitate forms in the this compound upon storage. | Significant hydrolysis has occurred, leading to the formation of solid oxalic acid. | - The reagent is likely too contaminated for use in moisture-sensitive reactions. - Consider purifying the this compound by distillation or obtaining a new supply. |
Quantitative Data Summary
| Property | Value | Reference(s) |
| Melting Point | -41 °C | [2][14] |
| Boiling Point | 185 °C | [2][14] |
| Density | 1.076 g/mL at 25 °C | [2][14] |
| Water Solubility | Slightly soluble; may decompose | [11][14][15] |
| Hydrolysis Half-life (pH 4, 35°C) | ~0.5 days | [4] |
Experimental Protocols
Protocol 1: Drying this compound by Azeotropic Distillation
This method is effective for removing trace amounts of water from this compound.
Methodology:
-
Place the this compound in a round-bottom flask equipped with a distillation apparatus.
-
Add a small amount of a suitable azeotropic solvent, such as toluene or benzene (use with appropriate safety precautions).[16]
-
Heat the mixture to distill off the azeotrope of the solvent and water.
-
The initial distillate will contain the water.[17]
-
Once the water has been removed (indicated by a stable boiling point of the pure solvent), the remaining liquid in the flask is dried this compound.
-
For a simplified approach without an additional azeotroping agent, a small initial portion of the this compound itself can be distilled off to remove water, as water will be removed with the initial distillate.[17]
Protocol 2: General Handling of this compound in a Moisture-Sensitive Reaction
This protocol outlines the best practices for setting up a reaction where the moisture sensitivity of this compound is critical.
Methodology:
-
Glassware Preparation: All glassware (flasks, condensers, dropping funnels, etc.) must be thoroughly dried in an oven at >100°C for several hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (nitrogen or argon).
-
Inert Atmosphere Setup: Assemble the glassware while still warm and immediately purge the system with a slow, steady stream of dry nitrogen or argon. The system should be vented through an oil bubbler to maintain a slight positive pressure.[18]
-
Reagent Transfer:
-
Use a dry, nitrogen-flushed syringe and a long needle to transfer the required amount of this compound from its storage container to the reaction flask.[18]
-
Ensure the septum on the this compound container is sound and provides a good seal.
-
All other liquid reagents and solvents should also be anhydrous and transferred using similar techniques.
-
-
Reaction Execution: Maintain the inert atmosphere throughout the entire course of the reaction, including any heating, cooling, or addition steps.
-
Work-up: Quench the reaction using appropriate anhydrous techniques if necessary before exposing it to atmospheric moisture.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for this compound reactions.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 95-92-1 [chemicalbook.com]
- 3. This compound [chembk.com]
- 4. This compound Supplier for Research & Synthesis [benchchem.com]
- 5. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. boa.unimib.it [boa.unimib.it]
- 8. [Determination of dimethyl oxalate and this compound in workplace air by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. sdfine.com [sdfine.com]
- 11. This compound - Ataman Kimya [atamanchemicals.com]
- 12. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 13. lobachemie.com [lobachemie.com]
- 14. Cas 95-92-1,this compound | lookchem [lookchem.com]
- 15. China Ethyl oxalate/Diethyl oxalate CAS 95-92-1 Manufacturer and Supplier | Starsky [starskychemical.com]
- 16. Page loading... [guidechem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Solvent Drying for Di-tert-butyl Dicarbonate Chemistry
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper techniques for drying solvents intended for use with di-tert-butyl dicarbonate (Boc anhydride). Adherence to these protocols is critical for the success of moisture-sensitive reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous solvents with di-tert-butyl dicarbonate?
A1: Di-tert-butyl dicarbonate is highly susceptible to hydrolysis. The presence of water in the reaction solvent leads to its decomposition into tert-butanol and carbon dioxide, catalyzed by the acid generated during the reaction. This decomposition not only consumes the reagent, reducing the yield of your desired product, but the resulting byproducts can also complicate the reaction workup and purification.
Q2: Which solvents are compatible with di-tert-butyl dicarbonate?
A2: Di-tert-butyl dicarbonate is compatible with a range of common aprotic organic solvents. These include tetrahydrofuran (THF), toluene, dichloromethane (DCM), acetonitrile (MeCN), and diethyl ether. The choice of solvent will depend on the specific reaction conditions and the solubility of other reagents.
Q3: What are the most common methods for drying solvents for use with di-tert-butyl dicarbonate?
A3: The primary methods for achieving the required level of dryness (typically <50 ppm water) are:
-
Use of Activated Molecular Sieves: This is a convenient and effective method for removing water from many common solvents.
-
Distillation from a suitable drying agent: This is a more rigorous method for achieving very low water content. Common drying agents include sodium metal with benzophenone (for ethers and hydrocarbons) and calcium hydride (for hydrocarbons and halogenated solvents).
-
Passing through a column of activated alumina: This is often used in solvent purification systems and is a reliable way to obtain anhydrous solvent.
Q4: Can I use any drying agent with any solvent?
A4: No, the choice of drying agent is critical and depends on the solvent being dried. For instance, sodium metal is highly reactive and should not be used with halogenated solvents like dichloromethane. Basic drying agents like potassium carbonate are generally not recommended for use with di-tert-butyl dicarbonate as they can promote its decomposition. Acidic drying agents should also be avoided.
Q5: How can I verify the dryness of my solvent?
A5: The most accurate method for determining the water content in an organic solvent is through Karl Fischer titration.[1][2][3][4][5] This technique can precisely measure water content down to the parts-per-million (ppm) level. For some methods, such as distillation from sodium/benzophenone, a color change (to deep blue or purple) indicates that the solvent is dry.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of Boc-protected product. | The di-tert-butyl dicarbonate may have decomposed due to wet solvent. | Ensure your solvent is rigorously dried to <50 ppm water content. Verify dryness using Karl Fischer titration if possible. |
| Side reactions or unexpected byproducts are observed. | The drying agent used may be incompatible with the solvent or di-tert-butyl dicarbonate, leading to side reactions. | Select a drying agent that is inert to your solvent and the ester functional groups of the reagent. For example, avoid basic drying agents. |
| The solvent still with sodium/benzophenone does not turn blue. | The solvent has a high initial water content, or there is a leak in the system allowing atmospheric moisture to enter. | Pre-dry the solvent with a less reactive agent like anhydrous magnesium sulfate before adding it to the still. Ensure all glassware is oven-dried and the system is properly sealed under an inert atmosphere (nitrogen or argon). |
| Molecular sieves are not effectively drying the solvent. | The molecular sieves may not be properly activated, or an insufficient quantity was used. | Activate the molecular sieves by heating them in a vacuum oven at a high temperature (typically >300 °C) for several hours.[8] Use a sufficient amount of sieves (e.g., 10-20% w/v) and allow sufficient time for drying (at least 24 hours). |
Quantitative Data on Solvent Drying Methods
The following table summarizes the typical residual water content in various solvents after treatment with different drying agents. The data has been compiled from various sources and represents typical achievable levels of dryness.
| Solvent | Drying Agent/Method | Residual Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% w/v, 48h) | < 10 | [8][9] |
| Tetrahydrofuran (THF) | Distillation from Sodium/Benzophenone | ~7 | [10][11] |
| Toluene | 3Å Molecular Sieves (24h) | < 5 | [9] |
| Toluene | Distillation from Sodium/Benzophenone | ~34 | [9] |
| Dichloromethane (DCM) | Calcium Hydride (distillation) | ~13 | [9] |
| Dichloromethane (DCM) | 3Å Molecular Sieves | < 10 | [9] |
| Ethanol | 3Å Molecular Sieves (20% m/v, 120h) | ~10 | [8] |
Detailed Experimental Protocols
Protocol 1: Drying Tetrahydrofuran (THF) using Activated Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å molecular sieves in a round-bottom flask and heat under vacuum (using a heat gun or in a vacuum oven) at >300°C for at least 4 hours to remove adsorbed water. Allow the sieves to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Solvent Addition: Under a positive pressure of inert gas, add the activated molecular sieves to a bottle of commercial-grade THF (approximately 10-20% of the solvent volume).
-
Drying: Seal the bottle and allow it to stand for at least 24-48 hours. The sieves can remain in the solvent during storage to maintain dryness.
-
Dispensing: To use the dry solvent, carefully decant or transfer it via cannula to your reaction vessel under an inert atmosphere.
Protocol 2: Drying Toluene by Distillation from Sodium/Benzophenone
CAUTION: This procedure involves the use of sodium metal, which is highly reactive and flammable. It should only be performed by trained personnel in a well-ventilated fume hood.
-
Pre-drying: If the toluene has a high water content, pre-dry it by stirring over anhydrous calcium chloride or magnesium sulfate for several hours, followed by decantation.
-
Apparatus Setup: Assemble a distillation apparatus, ensuring all glassware is thoroughly oven-dried. The distillation flask should be equipped with a reflux condenser and a collection flask, all under a positive pressure of nitrogen or argon.
-
Addition of Drying Agents: To the distillation flask containing pre-dried toluene, add sodium metal (cut into small pieces) and a small amount of benzophenone as an indicator.
-
Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is dry, indicating the formation of the sodium benzophenone ketyl radical. This may take several hours.
-
Distillation: Once the characteristic blue/purple color persists, distill the solvent, collecting the anhydrous toluene in the receiving flask under an inert atmosphere. Do not distill to dryness.
-
Quenching the Still: After cooling, the remaining sodium in the distillation flask must be quenched safely. This is typically done by the slow and careful addition of isopropanol, followed by methanol, and finally water.
Protocol 3: Verification of Solvent Dryness using Karl Fischer Titration
-
Apparatus Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the Karl Fischer reagent to the titration cell and pre-titrating to a dry endpoint.
-
Sample Introduction: Using a dry syringe, carefully withdraw an accurately weighed amount of the dried solvent and inject it into the titration cell.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.
-
Data Analysis: The instrument's software will calculate the water content of the solvent, usually expressed in ppm.
Visualizations
References
- 1. measurlabs.com [measurlabs.com]
- 2. Determination of Water Content in Methanol Using Karl Fischer Titration [sigmaaldrich.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. rubingroup.org [rubingroup.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of Diethyl Oxalate Reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze reactions involving diethyl oxalate.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram | 1. Byproduct Formation: Common side reactions include hydrolysis, self-condensation of reactants, and transesterification. 2. Contamination: Solvents, reagents, or glassware may be contaminated.[1] 3. Degradation: this compound or other reaction components may degrade under the reaction conditions (e.g., strong base) or in the GC inlet. | 1. Identify Byproducts: Compare mass spectra of unknown peaks against spectral libraries (e.g., NIST) and known byproducts. 2. Run Blanks: Analyze solvents and reagents alone to identify contaminant peaks. Ensure thorough cleaning of all glassware. 3. Optimize Conditions: For reaction-related degradation, consider milder reaction conditions (e.g., lower temperature, alternative base). For analytical degradation, lower the GC inlet temperature. |
| Poor peak shape (tailing or fronting) | 1. Active Sites: The GC liner or column may have active sites that interact with polar analytes. 2. Column Overload: Injecting too concentrated a sample. 3. Inappropriate Column Polarity: The stationary phase is not suitable for the analytes. | 1. Use a Deactivated Liner: Employ a silanized or otherwise deactivated inlet liner. 2. Dilute the Sample: Reduce the concentration of the injected sample. 3. Select an Appropriate Column: A mid-polarity column is often a good starting point for this type of analysis. |
| Difficulty in identifying oxalic acid | Non-Volatile Analyte: Oxalic acid is a non-volatile dicarboxylic acid and will not chromatograph well under standard GC conditions. | Derivatization: Derivatize the sample to convert oxalic acid into a more volatile ester (e.g., methyl, ethyl, or silyl ester) prior to GC-MS analysis.[2][3] |
| Inaccurate quantification | 1. Inconsistent Injection Volume: Variation in the amount of sample introduced into the GC. 2. Matrix Effects: Other components in the sample interfere with the ionization or detection of the analyte of interest. 3. No Internal Standard: Lack of a reference compound to correct for variations. | 1. Use an Autosampler: An autosampler provides more consistent injection volumes than manual injection. 2. Prepare Matrix-Matched Standards: If matrix effects are suspected, prepare calibration standards in a similar matrix to the samples. 3. Use an Internal Standard: Add a known concentration of an internal standard (a non-interfering compound with similar chemical properties to the analyte) to all samples and standards.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect in a Claisen condensation reaction using this compound?
A1: In a Claisen condensation, this compound serves as the electrophile. The most common byproduct arises from the self-condensation of the other ester reactant if it possesses alpha-hydrogens.[5][6][7] For example, in a reaction between ethyl acetate and this compound, the self-condensation of ethyl acetate to form ethyl acetoacetate is a potential byproduct. Additionally, hydrolysis of this compound to oxalic acid and ethanol can occur if water is present in the reaction mixture.[8]
Q2: My reaction mixture is basic. What potential degradation products of this compound should I look for?
A2: Under basic conditions, esters like this compound can undergo hydrolysis to the corresponding carboxylate (oxalate) and alcohol (ethanol). While specific degradation pathways beyond hydrolysis are not extensively detailed in the provided literature for this compound itself, similar compounds are known to undergo further degradation under harsh alkaline conditions.[9] It is advisable to analyze for oxalic acid (after derivatization) and any unexpected smaller molecules that could result from fragmentation.
Q3: How can I confirm the identity of a suspected byproduct?
A3: The primary method for identification is through the mass spectrum of the chromatographic peak.
-
Library Search: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley).
-
Standard Injection: If a pure standard of the suspected byproduct is available, inject it into the GC-MS under the same conditions to compare the retention time and mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, which can help to determine the elemental composition of the unknown peak.
Q4: What type of GC column is best suited for analyzing this compound reactions?
A4: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a versatile choice for separating a range of reactants, products, and byproducts of varying polarities commonly found in these reaction mixtures. For more polar analytes, a more polar column may be required.
Experimental Protocols
Protocol 1: Sample Preparation and GC-MS Analysis of a this compound Reaction Mixture
This protocol provides a general procedure for the analysis of a reaction mixture.
1. Sample Quenching and Extraction: a. At the desired reaction time, take an aliquot of the reaction mixture. b. Quench the reaction by adding a suitable acidic solution (e.g., dilute HCl) to neutralize the base. c. Extract the organic components with an appropriate solvent (e.g., ethyl acetate, dichloromethane). d. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and filter.
2. (Optional) Derivatization for Oxalic Acid Analysis: a. Evaporate a portion of the dried organic extract to dryness under a gentle stream of nitrogen. b. Add a derivatizing agent (e.g., BSTFA for silylation or a solution of HCl in methanol for methylation) according to the manufacturer's instructions. c. Heat the mixture as required to ensure complete derivatization.
3. GC-MS Analysis: a. Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer. b. Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). c. Injection: 1 µL of the sample solution. d. Inlet Temperature: 250 °C. e. Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes. f. Carrier Gas: Helium at a constant flow rate. g. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.
Quantitative Data Example
The following table presents hypothetical quantitative data from the GC-MS analysis of a Claisen condensation between ethyl propionate and this compound, illustrating the relative abundance of the main product and a key byproduct.
| Compound | Retention Time (min) | Area % (Relative Abundance) |
| Ethyl Propionate | 4.5 | 10.2 |
| This compound | 7.8 | 15.5 |
| Ethyl 2-methyl-3-oxosuccinate (Product) | 12.3 | 65.8 |
| Ethyl 2-methyl-3-oxopentanoate (Byproduct) | 11.9 | 8.5 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound reactions.
Caption: Troubleshooting logic for identifying unknown peaks in a chromatogram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Gas chromatographic determination of oxalic acid in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. boa.unimib.it [boa.unimib.it]
- 9. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escitalopram oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up Diethyl oxalate reactions for pilot plant production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up Diethyl Oxalate reactions for pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for pilot plant scale-up?
A1: The two main industrial routes are the traditional esterification of oxalic acid with ethanol and the carbon monoxide (CO) coupling process.[1][2]
-
Esterification: This classic method involves reacting oxalic acid and ethanol, typically with an acid catalyst like sulfuric acid.[3][4] To drive the reaction to completion, water is removed, often through azeotropic distillation.[3] While straightforward, this method can involve corrosive materials and energy-intensive purification steps.[2][5]
-
CO Coupling: A more modern, environmentally friendly approach involves the oxidative carbonylation of ethanol.[1] This process often uses a catalyst system and can offer high selectivity and yield.[1] A key feature is the recycling of toxic byproducts like nitric oxide (NO) to regenerate reactants, which avoids significant NOx emissions.[1][6]
Q2: What are the critical safety precautions for handling this compound in a pilot plant?
A2: this compound is a combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin, and it causes irritation to the skin, eyes, and respiratory tract.[7] It is also sensitive to moisture, hydrolyzing into oxalic acid and ethanol.[3][8] Key safety measures include:
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and protective clothing to prevent skin exposure.[8][9] In areas with inadequate ventilation, use a NIOSH-approved respirator.[7][8]
-
Handling Procedures: Use in a well-ventilated area and avoid breathing vapors.[10][11] Keep containers tightly closed when not in use and store protected from moisture.[8] Grounding and bonding are necessary for transfers to prevent static discharge. Do not pressurize, cut, weld, or expose empty containers to heat or ignition sources.[8]
-
Spill Management: In case of a spill, remove all ignition sources.[10] Absorb the spill with an inert material like vermiculite or sand and place it in a suitable container for disposal.[8][10] Do not use combustible materials like sawdust.[7]
Q3: How does heat management differ when scaling up this compound synthesis from the lab to a pilot plant?
A3: Heat management is a critical challenge during scale-up. The heat transfer area per unit volume of a reactor is much smaller in a pilot plant compared to a laboratory flask.[12] Since esterification reactions can be exothermic, this reduced surface-area-to-volume ratio can lead to difficulties in dissipating heat, potentially causing runaway reactions.[13][14] Effective heat management strategies include using jacketed reactors with efficient heat transfer fluids, internal cooling coils, and carefully controlling the rate of reagent addition.[14] A thorough thermodynamic analysis and generating safety data at the lab scale using tools like reaction calorimeters are essential for designing a safe pilot-scale process.[13]
Q4: What are the most important process parameters to monitor and control during a pilot-scale reaction?
A4: Precise control over critical process parameters is essential for ensuring reaction safety, consistency, and product quality. Key parameters include:
-
Temperature: Crucial for controlling reaction rate and minimizing side reactions.[12]
-
Agitation/Mixing: Proper mixing is vital for maintaining homogeneity, ensuring efficient heat and mass transfer, and achieving consistent reaction kinetics.[12][15]
-
Reagent Addition Rate: A controlled addition rate is critical for managing exothermic reactions and preventing localized high concentrations of reactants.[13]
-
Pressure: For processes like CO coupling or vacuum distillation, pressure control is essential.[3]
-
Water Removal: In esterification reactions, monitoring and controlling the removal of water is necessary to drive the reaction equilibrium towards the product.[16]
Q5: How can the yield and purity of this compound be optimized at the pilot scale?
A5: Optimizing yield and purity involves addressing both reaction equilibrium and downstream processing.
-
Driving Equilibrium: For esterification, continuously removing water via azeotropic distillation (e.g., using a Dean-Stark apparatus) or using a desiccant can shift the equilibrium to favor product formation.[4][16]
-
Catalyst Optimization: Ensure the correct type and concentration of catalyst are used. For heterogeneous catalysts, factors like mass transfer limitations become more significant at scale.[5]
-
Purification: At the pilot scale, purification methods must be robust. Fractional distillation under reduced pressure is a common method to purify this compound.[3][17] Thorough washing of the crude product to remove unreacted starting materials and catalyst residues is also critical.[3][17]
Troubleshooting Guide
Problem: Low Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction/Equilibrium Not Reached | For esterification, ensure efficient removal of water by checking the condenser efficiency and azeotroping agent. Consider increasing reaction time or temperature moderately.[16] |
| Catalyst Deactivation or Insufficiency | Verify the activity and concentration of the catalyst. For heterogeneous catalysts, check for fouling or mass transfer limitations. Consider adding more catalyst if appropriate.[16] |
| Side Reactions | Analyze the product mixture for byproducts to identify potential side reactions. Adjusting the temperature or reactant concentrations may minimize these.[12] |
| Reagent Quality | Ensure all reagents, especially ethanol, are anhydrous, as water can inhibit the reaction.[17] |
Problem: Product Impurities Detected
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | Increase reaction time or improve conditions to drive the reaction to completion. Optimize the work-up procedure to ensure thorough removal of starting materials.[17] |
| Inefficient Purification | For distillation, ensure the column has sufficient theoretical plates and the reflux ratio is optimized for the separation.[17] |
| Poor Washing/Work-up | The washing effect in a large reactor may not be as efficient as in the lab.[12] Use multiple washes with appropriate solutions (e.g., dilute sodium bicarbonate to remove acidic impurities) and ensure adequate mixing during washing steps.[3][17] |
| Product Decomposition | This compound can decompose if exposed to moisture or excessive heat during distillation.[3] Ensure the system is dry and use vacuum distillation to lower the boiling point.[3] |
Problem: Poor Heat Control or Runaway Reaction
| Possible Cause | Suggested Solution |
| Exothermic Reaction | The reaction's exothermicity is more pronounced at scale.[12][13] Control the addition rate of reactants and ensure the reactor's cooling system is operating at full capacity. |
| Insufficient Heat Transfer | The surface-area-to-volume ratio decreases on scale-up, hindering heat removal.[12] Ensure good agitation to improve heat transfer to the reactor walls. Pre-cool reactants if necessary. |
| Lack of Thermal Hazard Data | The reaction's thermal properties were not adequately studied at the lab scale.[13] Perform calorimetric studies (e.g., using a Thermal Screening Unit) to understand the heat of reaction and onset temperature for decomposition before scaling up further.[13] |
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis (Esterification)
| Parameter | Lab Scale (1 mol) | Pilot Scale (100 mol) | Key Considerations for Scale-Up |
| Oxalic Acid | ~90 g | ~9 kg | Ensure anhydrous or account for water of hydration. |
| Ethanol (Anhydrous) | ~500 mL | ~50 L | Excess is used to shift equilibrium. |
| Catalyst (H₂SO₄) | 2-5 mL | 200-500 mL | Handle with extreme care; ensure good mixing to avoid local hot spots. |
| Reaction Temperature | 70-90 °C | 70-90 °C | Monitor internal temperature closely; hot spots can occur.[12] |
| Reaction Time | 4-8 hours | 6-12 hours | May increase due to mass and heat transfer limitations.[12] |
| Agitation Speed | 200-400 RPM | 50-150 RPM | Tip speed and power per unit volume are more important than RPM for scaling. |
Table 2: Safety and Physical Data for this compound
| Property | Value | Reference |
| CAS Number | 95-92-1 | [8] |
| Molecular Formula | C₆H₁₀O₄ | [3] |
| Molecular Weight | 146.14 g/mol | [7] |
| Appearance | Colorless oily liquid | [3] |
| Boiling Point | 185.4 °C | [3] |
| Flash Point | 76 °C (Combustible) | [8] |
| Density | 1.079 g/cm³ | [3] |
| Hazards | Harmful if swallowed, Causes eye irritation | [7][9] |
Experimental Protocols
Pilot-Scale Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound at a pilot scale. Warning: This process involves corrosive and combustible materials. All operations must be conducted in a suitable pilot plant environment with appropriate safety measures in place.
Materials & Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.
-
Dean-Stark trap or similar setup for azeotropic water removal.
-
Heating/cooling mantle or jacketed system.
-
Vacuum distillation setup for purification.
-
Anhydrous Oxalic Acid
-
Anhydrous Ethanol (200 proof)
-
Toluene (as azeotroping agent)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with anhydrous oxalic acid, anhydrous ethanol, and toluene.
-
Catalyst Addition: Begin agitation and slowly add concentrated sulfuric acid through the addition funnel. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 68-70 °C with toluene).[3] Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Solvent Removal: Once the reaction is complete, reconfigure the reactor for distillation and remove the toluene and excess ethanol under atmospheric pressure.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the crude product to a larger vessel or perform the wash in the reactor if suitable.
-
Wash the crude product sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - watch for gas evolution), and finally with brine.[3]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and purify the this compound by fractional distillation under reduced pressure, collecting the fraction boiling at approximately 103 °C / 6 kPa.[3]
Visualizations
Caption: A typical workflow for scaling a chemical process from the laboratory to pilot production.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Caption: A simplified process flow diagram for pilot-scale this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. ijche.com [ijche.com]
- 3. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN102001938B - Process and production system for synthesizing dimethyl oxalate or this compound and coproducing oxalic acid - Google Patents [patents.google.com]
- 7. This compound [www2.atmos.umd.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 10. sdfine.com [sdfine.com]
- 11. lobachemie.com [lobachemie.com]
- 12. sdlookchem.com [sdlookchem.com]
- 13. neulandlabs.com [neulandlabs.com]
- 14. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 15. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 16. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comprehensive Guide to Confirming Diethyl Oxalate Purity via Spectroscopic Analysis (¹H NMR, ¹³C NMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data of pure diethyl oxalate with its potential impurities, supported by experimental protocols for accurate purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a versatile reagent used in various chemical syntheses, including the preparation of pharmaceuticals and dyes. Ensuring the purity of this starting material is critical for the synthesis of well-defined products and for maintaining the integrity of research and development processes. ¹H and ¹³C NMR spectroscopy are powerful, non-destructive analytical techniques that provide detailed structural information and are highly effective for identifying and quantifying impurities. This guide outlines the use of NMR spectroscopy to confirm the purity of this compound.
Data Presentation: Spectroscopic Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its common impurities in deuterated chloroform (CDCl₃). These values are essential for identifying the signals of the main compound and any potential contaminants in the NMR spectrum.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 4.34 | Quartet (q) | 4H | -OCH₂ CH₃ |
| 1.38 | Triplet (t) | 6H | -OCH₂CH₃ | |
| Ethanol | 3.72 | Quartet (q) | 2H | -CH₂ OH |
| 1.25 | Triplet (t) | 3H | -CH₂CH₃ | |
| 1.32 (variable) | Singlet (s) | 1H | -OH | |
| Toluene | 7.28 - 7.17 | Multiplet (m) | 5H | Ar-H |
| 2.36 | Singlet (s) | 3H | -CH₃ | |
| Water | 1.56 (variable) | Singlet (s) | 2H | H₂O |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 157.6 | C =O |
| 63.2 | -OCH₂ CH₃ | |
| 14.0 | -OCH₂CH₃ | |
| Ethanol | 58.7 | -CH₂ OH |
| 18.3 | -CH₂CH₃ | |
| Toluene | 137.9 | Ar-C |
| 129.2 | Ar-C H | |
| 128.4 | Ar-C H | |
| 125.5 | Ar-C H | |
| 21.5 | -CH₃ |
Note on Oxalic Acid: Oxalic acid, a potential starting material impurity, has very low solubility in chloroform, making its detection by NMR in this solvent challenging. If the presence of oxalic acid is suspected, alternative deuterated solvents such as DMSO-d₆ or D₂O should be used for analysis, or other analytical techniques like HPLC should be employed.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data for purity assessment.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR Analysis
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: Set the acquisition time to at least 4 seconds.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer Setup: Use the same sample and ensure the spectrometer is tuned to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled ¹³C experiment with a 30° pulse (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time: Set the acquisition time to 1-2 seconds.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.
-
Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Mandatory Visualization: Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for assessing the purity of this compound using NMR spectroscopy.
By following this structured approach, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their subsequent experiments and syntheses.
A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, dialkyl oxalates serve as versatile building blocks. Among these, diethyl oxalate and dimethyl oxalate are two of the most frequently utilized reagents. While structurally similar, their subtle differences in physical and chemical properties can significantly influence reaction outcomes, yields, and kinetics. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
Executive Summary
| Feature | This compound | Dimethyl Oxalate | Key Takeaway |
| Physical State | Colorless liquid | White solid | This compound's liquid state can offer advantages in handling and solubility in some organic solvents. |
| Reactivity | Generally less reactive than dimethyl oxalate | Generally more reactive than this compound | The higher reactivity of dimethyl oxalate can lead to faster reaction times but may sometimes result in lower selectivity. |
| Steric Hindrance | Higher, due to the ethyl groups | Lower, due to the methyl groups | The greater steric hindrance of this compound can influence regioselectivity and reaction rates with bulky nucleophiles. |
| Applications | Precursor for heterocycles, Claisen condensations, solvent. | Precursor for heterocycles, transesterification to other oxalates, synthesis of ethylene glycol. | Both are versatile, with specific advantages depending on the desired transformation. |
Reactivity Comparison: A Data-Driven Analysis
The reactivity of this compound and dimethyl oxalate is primarily governed by the electrophilicity of the carbonyl carbons and the steric hindrance imparted by the alkoxy groups. In general, the less sterically hindered methyl groups in dimethyl oxalate allow for faster nucleophilic attack compared to the bulkier ethyl groups in this compound.
Hydrolysis
The hydrolysis of dialkyl oxalates to oxalic acid and the corresponding alcohol is a fundamental reaction. Kinetic studies reveal differences in their rates of hydrolysis.
Table 1: Comparative Data on the Hydrolysis of this compound and Dimethyl Oxalate
| Compound | Reaction Conditions | Rate Equation/Constant | Activation Energy (Ea) | Reference |
| This compound | 65-80°C | rc = k+ * cA^0.5 * cc^1 - k- * cc^1.5 | k+: 3.479 x 10^4 J/mol, k-: 1.398 x 10^4 J/mol | |
| Dimethyl Oxalate | 328.15–358.15 K | Autocatalytic model | Not explicitly stated |
Dimethyl oxalate hydrolysis is reported to be an autocatalytic process, where the oxalic acid product catalyzes the reaction. While a direct comparison of rate constants under identical conditions is not available in the cited literature, the different kinetic models suggest distinct hydrolysis behaviors.
Transesterification
Transesterification is a key reaction for both compounds. Notably, this compound is often synthesized from dimethyl oxalate and ethanol.
Table 2: Kinetic Data for the Transesterification of Dimethyl Oxalate with Ethanol
| Catalyst | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) | Reference |
| C6H15N (weak base) | 308 - 323 | Pseudo-first-order | 34.15 kJ/mol | |
| Stronger alkaline catalysts (e.g., C4H9ONa) | Room Temperature | TOF up to 274,032 h⁻¹ | Not determined due to rapid reaction |
The transesterification of dimethyl oxalate with ethanol is a well-studied, efficient process, often catalyzed by alkaline catalysts. The choice of catalyst significantly impacts the reaction rate.
Hydrogenation
Both esters are valuable precursors for the synthesis of ethylene glycol via hydrogenation.
Table 3: Comparative Data on the Hydrogenation of Diethyl and Dimethyl Oxalate
| Compound | Catalyst | Temperature | Pressure | Key Findings | Reference |
| This compound | Copper-based | ~220-250 °C | 1.0 - 2.5 MPa | Follows Langmuir-Hinshelwood mechanism. | |
| Dimethyl Oxalate | Cu/SiO2 | 483 - 513 K | 1.5 - 2.5 MPa | Dissociative adsorption of the ester is the rate-determining step. |
Kinetic studies on the hydrogenation of both esters over copper-based catalysts have been conducted. While conditions vary, both reactions are feasible and lead to ethylene glycol. The activation energy for the hydrogenation of dimethyl oxalate to methyl glycolate (an intermediate) was found to be 36.38 kJ/mol.
Reactions with Nucleophiles (e.g., Amines)
The reaction of dialkyl oxalates with amines is a common method for synthesizing amides and heterocycles. The reactivity difference is evident in their reactions with primary and secondary amines. Primary amines react with this compound to form a solid N,N'-oxamide, while secondary amines yield a liquid oxamic ester. Tertiary amines do not react. This differential reactivity can be exploited for the separation of amines.
Experimental Protocols
Hydrolysis of Dimethyl Oxalate (Autocatalytic Kinetic Study)
Objective: To investigate the autocatalytic hydrolysis kinetics of dimethyl oxalate.
Materials:
-
Dimethyl oxalate (DMO)
-
Deionized water
-
Isothermal batch reactor
-
Analytical equipment for concentration measurement (e.g., HPLC)
Procedure:
-
The isothermal batch reactor is charged with a known amount of dimethyl oxalate and deionized water at a specific molar ratio.
-
The reaction is carried out at a constant temperature (e.g., between 328.15 K and 358.15 K).
-
Samples are withdrawn from the reactor at regular intervals.
-
The concentrations of dimethyl oxalate, monomethyl oxalate (intermediate), and oxalic acid are determined using a suitable analytical method.
-
The kinetic data is then fitted to an autocatalytic kinetic model to determine the rate constants.
Transesterification of Dimethyl Oxalate to this compound
Objective: To synthesize this compound via transesterification of dimethyl oxalate with ethanol using an alkaline catalyst.
Materials:
-
Dimethyl oxalate (DMO)
-
Ethanol (EtOH)
-
Alkaline catalyst (e.g., triethylamine - C6H15N, or sodium tert-butoxide - C4H9ONa)
-
Three-necked flask equipped with a condenser and stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
A three-necked flask is charged with dimethyl oxalate and ethanol in a specific molar ratio (e.g., 1:10).
-
The chosen alkaline catalyst is added to the mixture in a catalytic amount (e.g., 0.0045 mol% for C6H15N).
-
The reaction mixture is stirred at a constant temperature (e.g., 308-323 K for C6H15N).
-
Aliquots are taken at different time intervals and analyzed by GC to determine the conversion of DMO and the yield of this compound.
-
For kinetic studies, the data is fitted to a pseudo-first-order kinetic model.
Visualizing Reaction Pathways
Base-Catalyzed Hydrolysis of a Dialkyl Oxalate
Caption: Generalized mechanism for the base-catalyzed hydrolysis of dialkyl oxalates.
Base-Catalyzed Transesterification of Dimethyl Oxalate
Caption: Mechanism for the base-catalyzed transesterification of dimethyl oxalate to this compound.
Conclusion
The choice between this compound and dimethyl oxalate is contingent upon the specific requirements of a chemical transformation. Dimethyl oxalate generally exhibits higher reactivity due to lower steric hindrance, which can be advantageous for reactions requiring faster kinetics. However, the liquid nature and potentially higher selectivity of this compound in certain reactions make it a valuable alternative. This guide provides a foundational understanding of their comparative reactivity, and researchers are encouraged to consider the specific steric and electronic demands of their target reaction when selecting the appropriate dialkyl oxalate.
A Comparative Guide to Diethyl Oxalate and Ethyl Acetoacetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular complexity and optimal reaction efficiency. Diethyl oxalate and ethyl acetoacetate stand out as two versatile and widely employed C4 and C3 synthons, respectively, for the construction of a diverse array of heterocyclic scaffolds that form the core of many pharmaceutical agents and functional materials. This guide provides an objective comparison of their performance in the synthesis of key heterocyclic systems, supported by experimental data and detailed protocols to inform strategic decisions in synthetic design.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | This compound | Ethyl Acetoacetate |
| Molecular Formula | C₆H₁₀O₄ | C₆H₁₀O₃ |
| Molecular Weight | 146.14 g/mol | 130.14 g/mol |
| Structure | ||
| Key Reactive Sites | Two electrophilic ester carbonyls | Electrophilic ketone and ester carbonyls, acidic α-methylene protons |
| Common Reaction Types | Condensations, Cyclocondensations | Condensations (e.g., Knorr, Hantzsch), Alkylations, Acylations |
Performance in Heterocyclic Synthesis: A Head-to-Head Comparison
This section details the application of this compound and ethyl acetoacetate in the synthesis of prominent heterocyclic rings, presenting quantitative data where available and outlining the mechanistic pathways.
Pyrazole and Pyrazolone Synthesis
Both reagents are extensively used in the synthesis of pyrazole and pyrazolone derivatives, which are key pharmacophores in numerous drugs.
Using this compound:
This compound serves as a dielectrophilic partner in reactions with hydrazines to yield pyrazole derivatives. A notable example is the synthesis of pyrazole-5-carboxylates from hydrazone dianions.[1]
Using Ethyl Acetoacetate (Knorr Pyrazole Synthesis):
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, classically employs the condensation of ethyl acetoacetate with hydrazines to produce pyrazolones.[2] This reaction is known for its efficiency and broad applicability.
Comparative Data:
| Heterocycle | Reagent | Reaction Partner | Catalyst/Conditions | Yield (%) | Reference |
| Pyrazole-5-carboxylate | This compound | Hydrazone dianions | - | Good (53%) | [2] |
| Pyrazolone | Ethyl Acetoacetate | Phenylhydrazine | Acetic acid, reflux | High | [2] |
Experimental Protocols:
Protocol 1: Synthesis of Pyrazole-5-carboxylates using this compound [1]
-
To a solution of the appropriate hydrazone in a suitable anhydrous solvent under an inert atmosphere, a strong base (e.g., n-butyllithium) is added at low temperature to generate the dianion.
-
This compound is then added dropwise to the reaction mixture.
-
The reaction is stirred for a specified time and then quenched with a proton source (e.g., water or ammonium chloride).
-
The product is isolated and purified using standard techniques such as extraction and chromatography.
Protocol 2: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone using Ethyl Acetoacetate [2]
-
In a round-bottom flask, equimolar amounts of ethyl acetoacetate and phenylhydrazine are mixed.
-
A catalytic amount of glacial acetic acid is added.
-
The mixture is heated under reflux for 1-2 hours.
-
Upon cooling, the product crystallizes and is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
Reaction Workflows:
Quinoxaline and Quinoxalinedione Synthesis
Quinoxalines are an important class of nitrogen-containing heterocycles with diverse biological activities.
Using this compound:
This compound is a key precursor for the synthesis of quinoxaline-2,3-diones through condensation with o-phenylenediamines.[3]
Using Ethyl Acetoacetate:
While less direct, ethyl acetoacetate can be a precursor to 1,2-dicarbonyl compounds which then react with o-phenylenediamines to form quinoxalines. For instance, oxidation of ethyl acetoacetate can lead to intermediates suitable for quinoxaline synthesis.
Comparative Data:
| Heterocycle | Reagent | Reaction Partner | Catalyst/Conditions | Yield (%) | Reference |
| Quinoxaline-2,3-dione | This compound | o-Phenylenediamine | Reflux | Good to Excellent | [3] |
| Quinoxaline | Ethyl Acetoacetate (as precursor) | o-Phenylenediamine | Multi-step/Oxidation | Variable | [4] |
Experimental Protocols:
Protocol 3: Synthesis of Quinoxaline-2,3-dione using this compound [3]
-
A mixture of o-phenylenediamine and a slight excess of this compound is heated in a suitable solvent (e.g., ethanol) or neat.
-
The reaction is refluxed for several hours until the starting materials are consumed (monitored by TLC).
-
Upon cooling, the solid product precipitates and is collected by filtration.
-
The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.
Protocol 4: Synthesis of a Quinoxaline Derivative from an Ethyl Acetoacetate-derived Precursor [4]
-
Ethyl acetoacetate is first converted to a 1,2-dicarbonyl compound through an appropriate oxidation method.
-
The resulting dicarbonyl compound is then dissolved in a solvent such as ethanol.
-
An equimolar amount of o-phenylenediamine is added to the solution.
-
The mixture is stirred at room temperature or gently heated to facilitate the condensation reaction.
-
The quinoxaline product is isolated by precipitation or extraction and purified by recrystallization or chromatography.
Reaction Workflows:
Coumarin Synthesis
Coumarins are a large class of naturally occurring and synthetic compounds with a wide range of biological activities.
Using this compound:
The direct use of this compound for the synthesis of the basic coumarin skeleton is less common. However, it can be used to introduce an ethoxalyl group at the C-3 position of a pre-formed coumarin ring.
Using Ethyl Acetoacetate (Pechmann Condensation):
The Pechmann condensation is a classic and highly efficient method for synthesizing coumarins, involving the reaction of a phenol with a β-ketoester, typically ethyl acetoacetate, in the presence of an acid catalyst.[5][6]
Comparative Data:
| Heterocycle | Reagent | Reaction Partner | Catalyst/Conditions | Yield (%) | Reference |
| 3-Acetylcoumarin | Ethyl Acetoacetate | Salicylaldehyde | Piperidine, EtOH, reflux | 85 | [7] |
| 7-Hydroxy-4-methylcoumarin | Ethyl Acetoacetate | Resorcinol | H₂SO₄ | 86 | [2] |
| 5,7-Dihydroxy-4-methylcoumarin | Ethyl Acetoacetate | Phloroglucinol | Sulfamic Acid, 130°C | 94 | [5] |
Experimental Protocol:
Protocol 5: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin using Ethyl Acetoacetate [2]
-
Resorcinol and an equimolar amount of ethyl acetoacetate are mixed.
-
The mixture is cooled in an ice bath, and concentrated sulfuric acid is added slowly with stirring.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified period or gently heated.
-
The mixture is poured onto crushed ice, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and recrystallized from ethanol.
Reaction Workflow:
Concluding Remarks
Both this compound and ethyl acetoacetate are indispensable reagents in the synthesis of a wide variety of heterocyclic compounds.
-
Ethyl acetoacetate is particularly well-suited for the synthesis of β-functionalized heterocycles, such as pyrazolones and coumarins, through well-established named reactions like the Knorr and Pechmann condensations. Its active methylene group provides a versatile handle for further functionalization.
-
This compound excels as a dielectrophilic building block for the construction of heterocycles containing a 1,2-dicarbonyl or related moiety, such as quinoxaline-2,3-diones and certain pyrazole derivatives.
The choice between these two reagents will ultimately depend on the specific heterocyclic target and the desired substitution pattern. For the synthesis of heterocycles requiring a β-ketoester fragment, ethyl acetoacetate is often the more direct and efficient choice. Conversely, for the introduction of adjacent carbonyl functionalities or their equivalents, this compound is the preferred synthon. Researchers are encouraged to consider the reactivity profiles and established protocols for each reagent to make the most informed decision for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 7. Synthesis of Coumarins | PPT [slideshare.net]
Validation of reaction products from Diethyl oxalate using analytical techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes utilizing diethyl oxalate for the preparation of key chemical intermediates, alongside alternative methodologies. The performance of each method is evaluated based on experimental data, with detailed protocols and analytical validation of the resulting products.
Synthesis of Quinoxaline-2,3-diones
Quinoxaline-2,3-diones are important heterocyclic scaffolds in medicinal chemistry. The most common synthesis involves the cyclocondensation of an o-phenylenediamine with a two-carbon electrophile. Here, we compare the use of this compound with the alternative, oxalic acid.
Performance Comparison
| Target Compound | Starting Materials | Reagent | Conditions | Yield (%) | Reference |
| 6-chloroquinoxaline-2,3(1H,4H)-dione | 4-chloro-o-phenylenediamine | This compound | Chloroform, 50-80°C | Good (not specified) | [1] |
| 6-chloroquinoxaline-2,3(1H,4H)-dione | 4-chloro-o-phenylenediamine | Oxalic Acid | 4N HCl, reflux, 5h | 94 | |
| Quinoxaline-2,3-dione | o-phenylenediamine | This compound | Not specified | Not specified | [2] |
| Quinoxaline-2,3-dione | o-phenylenediamine | Oxalic Acid Dihydrate | Microwave, 400W, 3 min | High (not specified) | [3] |
| Quinoxaline-2,3-dione | o-phenylenediamine | Oxalic Acid Dihydrate | Solvent-free grinding, RT | Good (not specified) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione using this compound
This protocol is adapted from methodologies involving rotary evaporation of the reactants.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-o-phenylenediamine (1 mmol) in chloroform.
-
Reagent Addition: Add this compound (1.2 mmol) to the solution.
-
Reaction: Heat the mixture at 50-80°C using a rotary evaporator to remove the solvent and drive the reaction.
-
Work-up and Purification: The resulting solid is washed with a suitable solvent (e.g., ethanol) and dried to yield the product.
Protocol 2: Synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione using Oxalic Acid
-
Reaction Setup: In a round-bottom flask, suspend 4-chloro-o-phenylenediamine (10 mmol) in 4N hydrochloric acid (50 mL).
-
Reagent Addition: Add oxalic acid dihydrate (11 mmol).
-
Reaction: Heat the mixture to reflux for 5 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The precipitate is collected by filtration, washed with water, and dried to afford the pure product.
Validation of 6-chloroquinoxaline-2,3(1H,4H)-dione
| Analytical Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | δ 11.8 (s, 2H, NH), 7.2-7.5 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 153.6 (C=O), 153.4 (C=O), 129.7 (Cq), 127.5 (Cq), 125.2 (Cq), 124.0 (CHarom), 116.0 (CHarom), 115.0 (CHarom) |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1700 (C=O stretch) |
Diagrams
Caption: Experimental workflow for quinoxaline-2,3-dione synthesis.
Caption: Comparison of this compound and oxalic acid routes.
Synthesis of Pyrazoles
Pyrazoles are another class of heterocycles with significant applications in pharmaceuticals. This compound can be used to synthesize pyrazole-5-carboxylates. A common alternative is the Knorr pyrazole synthesis, which typically employs β-ketoesters.
Performance Comparison
| Target Compound | Starting Materials | Method | Conditions | Yield (%) | Reference |
| Pyrazole-5-carboxylates | Hydrazones, this compound | Cyclization of Dianions | Not specified | Good (53%) | |
| 3-Methyl-1-phenyl-5-pyrazolone | Ethyl acetoacetate, Phenylhydrazine | Knorr Synthesis | Reflux, 1h | Very Good | [5] |
| 5-Phenyl-3H-pyrazol-3-one | Ethyl benzoylacetate, Hydrazine hydrate | Knorr Synthesis | 1-propanol, acetic acid, 100°C, 1h | 79 | [6][7] |
Experimental Protocols
Protocol 3: Synthesis of Pyrazole-5-carboxylates using this compound
This is a general procedure for the cyclization of hydrazone dianions with this compound.
-
Dianion Formation: A hydrazone is treated with a strong base (e.g., two equivalents of n-butyllithium) in an inert solvent like THF at low temperature to form the dianion.
-
Reaction with this compound: this compound (1 equivalent) is added to the solution of the dianion.
-
Cyclization: The reaction mixture is allowed to warm to room temperature to facilitate the cyclization.
-
Work-up and Purification: The reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.
Protocol 4: Knorr Synthesis of 5-Phenyl-3H-pyrazol-3-one (Alternative)
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[7]
-
Reaction: Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7]
-
Work-up and Purification: Add water (10 mL) to the hot reaction mixture with stirring. Allow the mixture to cool slowly to facilitate precipitation. Collect the solid by filtration, rinse with water, and air dry.[7]
Validation of a Representative Pyrazole: 5-Phenyl-3H-pyrazol-3-one
| Analytical Technique | Observed Data |
| ¹H NMR | Tautomers exist; signals will vary with solvent and concentration. |
| Melting Point | 242-244°C |
| TLC | A single spot indicates high purity.[6] |
Diagrams
Caption: Experimental workflows for pyrazole synthesis.
Caption: Comparison of pyrazole synthesis routes.
Synthesis of N,N'-Dialkyloxamides
The reaction of this compound with primary amines provides a straightforward route to symmetrically substituted oxamides. An alternative approach involves the use of the more reactive oxalyl chloride.
Performance Comparison
| Target Compound | Starting Materials | Method | Conditions | Yield (%) | Reference |
| N,N'-diethyloxamide | This compound, Ethylamine | Aminolysis | Ethanol | Not specified | [8] |
| N,N'-diethyloxamide | Oxalyl chloride, N,N-diethylethylenediamine, Triethylamine | Acylation | Dichloromethane, 0-5°C to RT | Not specified | [8] |
| N,N'-dimethoxy-N,N'-dimethyloxamide | This compound, N,O-dimethylhydroxylamine | Aminolysis | Base, Ethanol | 86.4 | [9] |
Experimental Protocols
Protocol 5: Synthesis of N,N'-diethyloxamide using this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.[8]
-
Amine Addition: Add ethylamine (2 equivalents) to the solution. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The product, being a solid, often precipitates from the reaction mixture. It can be collected by filtration, washed with cold ethanol, and dried.
Protocol 6: Synthesis of an Oxalamide using Oxalyl Chloride (Alternative)
This protocol is for a related diamine but illustrates the general method.
-
Reaction Setup: Dissolve N,N-diethylethylenediamine (2 equivalents) and triethylamine (2 equivalents) in dichloromethane in a round-bottom flask and cool to 0-5°C.[8]
-
Reagent Addition: Slowly add a solution of oxalyl chloride (1 equivalent) in dichloromethane over 30-60 minutes.[8]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.[8]
-
Work-up and Purification: The reaction is worked up by washing with water and brine. The organic layer is dried and the solvent removed to yield the crude product, which can be purified by chromatography or recrystallization.
Validation of N,N'-diethyloxamide
| Analytical Technique | Observed Data |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the N-H proton (broad singlet). |
| ¹³C NMR | Signals for the carbonyl carbon and the two carbons of the ethyl group. |
| IR (KBr, cm⁻¹) | Strong N-H stretching band (~3300), strong C=O stretching (amide I band, ~1640). |
| Mass Spec (EI) | Molecular ion peak (m/z = 144.17).[10] |
| Melting Point | 174-175°C |
Diagrams
Caption: Experimental workflows for N,N'-dialkyloxamide synthesis.
Caption: Comparison of oxamide synthesis routes.
Claisen Condensation
This compound is an excellent substrate for crossed Claisen condensations as it cannot self-condense due to the absence of α-hydrogens.[11] This allows for the synthesis of α-keto esters from esters with α-hydrogens.
Performance Comparison
| Target Compound | Starting Materials | Method | Conditions | Yield (%) | Reference |
| Diethyl 2-cyano-3-oxosuccinate | Ethyl cyanoacetate, this compound | Claisen Condensation | NaOEt, Ethanol, RT | 41 | [6] |
| Diethyl phenylmalonate | Ethyl phenylacetate, Diethyl carbonate | Claisen Condensation | NaOEt | Not specified | [12] |
| 2,4-diphenyl acetoacetate | Ethyl phenylacetate | Self-Claisen Condensation | KOtBu, 100°C, 30 min (solvent-free) | 80 | [10][13] |
Experimental Protocols
Protocol 7: Synthesis of Diethyl 2-cyano-3-oxosuccinate using this compound
-
Base Preparation: In a suitable reaction vessel, dissolve metallic sodium (12 g, 521 mmol) in a mixture of absolute ethanol (100 mL) and diethyl ether (200 mL).[11]
-
Reagent Addition: Once the sodium has dissolved, add this compound (50 mL, 368 mmol), followed by stirring for 30 minutes at room temperature. Then, add ethyl cyanoacetate (32.8 mL, 307 mmol).[11]
-
Reaction: Stir the mixture overnight at room temperature.
-
Work-up and Purification: Dilute the mixture with water (20 mL) and acidify with 6M HCl to a pH of 2-3. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are dried, and the solvent is evaporated. The product is recrystallized from ethanol.[6]
Protocol 8: Self-Claisen Condensation of Ethyl Phenylacetate (Alternative)
This protocol produces a different β-keto ester but illustrates an alternative Claisen condensation.
-
Reaction Setup: In a round-bottom flask, place potassium tert-butoxide (1.57 g) and ethyl phenylacetate (3.28 g).
-
Reaction: Heat the solvent-free mixture at a low setting in a heating mantle to reflux for 30 minutes.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with 0.5 M HCl (~30 mL). Extract the product with diethyl ether. The organic layer is dried and the solvent removed by rotary evaporation. The crude product is purified by recrystallization from hot hexane.
Validation of Diethyl 2-cyano-3-oxosuccinate
| Analytical Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | δ 14.65 (s, 1H, OH), 4.09 (q, 2H, CH₂), 3.96 (q, 2H, CH₂), 1.17 (t, 3H, CH₃), 1.09 (t, 3H, CH₃). The single set of signals indicates the predominance of the enol tautomer.[6] |
| ¹³C NMR (DMSO-d₆) | δ 179.0, 168.8, 165.5, 118.3, 73.8, 60.6, 59.0, 14.4, 13.7.[6] |
| IR (Diamond, cm⁻¹) | 2227 (C≡N), 1742, 1667, 1610 (C=O stretches).[6] |
| Mass Spec (ESI) | m/z: [M+H]⁺, calculated 214.0710; found 214.0706.[6] |
| Melting Point | 96-97°C |
Diagrams
Caption: Experimental workflows for Claisen condensations.
Caption: Comparison of Claisen condensation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Diethyl 2-oxo-3-phenylsuccinate | 7147-33-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 10. benchchem.com [benchchem.com]
- 11. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 12. butler.elsevierpure.com [butler.elsevierpure.com]
- 13. Solved Draw the reaction for claisen condensation experiment | Chegg.com [chegg.com]
Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diethyl oxalate stands as a cornerstone reagent in organic chemistry, prized for its versatility in constructing a wide array of molecular architectures. Its bifunctional nature, possessing two electrophilic carbonyl carbons, allows it to serve as a linchpin in various condensation and acylation reactions. This guide provides a comprehensive review of the applications of this compound, with a particular focus on objectively comparing its performance against alternative synthetic strategies. Detailed experimental protocols for key transformations are provided, alongside quantitative data to facilitate informed decisions in synthetic planning.
I. Condensation Reactions: A Comparative Overview
This compound is a powerful electrophile in Claisen and related condensation reactions, enabling the synthesis of valuable β-keto esters and other dicarbonyl compounds. Its primary advantage in mixed (or "crossed") Claisen condensations is its inability to form an enolate, thus preventing self-condensation and leading to a single major product.[1]
A. Claisen Condensation with Esters and Ketones
In a typical Claisen condensation, an ester containing α-hydrogens is treated with a strong base to form an enolate, which then undergoes nucleophilic acyl substitution on another ester molecule. When this compound is used as the ester partner, it exclusively acts as the electrophilic acceptor.[2][3][4] This reaction is particularly useful for synthesizing α,γ-dicarbonyl esters from ketones under alkaline conditions.[5]
Comparison with Alternative Acylating Agents in Condensation Reactions:
| Acylating Agent | Substrate | Base | Solvent | Reaction Time | Yield | Reference |
| This compound | Ethyl Acetate | Sodium Ethoxide | Ethanol/Ether | 30 min | High (not specified) | [1] |
| This compound | Acetone | Sodium | Toluene | Not specified | 28% (of intermediate) | [6] |
| Dimethyl Oxalate | Ethyl Acetate | Sodium Methoxide | Methanol | Not specified | 68-76% | [7] |
| Ethyl Benzoate | Ethyl Acetate | Sodium Ethoxide | Not specified | Not specified | Good (not specified) | [3] |
| Ethyl Formate | 2,2-Dimethylcyclohexanone | Sodium Ethoxide | Not specified | Not specified | High (not specified) | [3] |
Experimental Protocol: Claisen Condensation of Ethyl Cyanoacetate with this compound [1]
This protocol describes the synthesis of diethyl 2-cyano-3-oxosuccinate, a versatile synthetic intermediate.
1. Preparation of Sodium Ethoxide:
-
In a suitable reaction vessel equipped with a stirrer and cooled to room temperature, dissolve metallic sodium (12 g, 521 mmol) in a mixture of absolute ethanol (100 mL) and diethyl ether (200 mL).
2. Reaction with this compound:
-
Once the sodium has completely dissolved, add this compound (50 mL, 368 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
3. Addition of Ethyl Cyanoacetate:
-
Add ethyl cyanoacetate (32.8 mL, 307 mmol) to the reaction mixture.
4. Work-up and Isolation:
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with a suitable acidic work-up to neutralize the base and protonate the product enolate.
-
The product, diethyl 2-cyano-3-oxosuccinate, is then isolated and purified using standard techniques such as extraction and distillation or crystallization.
II. Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry.
A. Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocycles with a broad range of biological activities. A common and effective method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] this compound serves as a readily available and efficient 1,2-dicarbonyl synthon for the preparation of quinoxaline-2,3-diones.[8]
Comparison of Reagents for Quinoxaline Synthesis:
| 1,2-Dicarbonyl Source | Diamine Substrate | Catalyst/Conditions | Yield | Reference |
| This compound | o-phenylenediamine | Classical heating | Good (not specified) | [8] |
| Benzil | o-phenylenediamine | AlCuMoVP, Toluene, 25°C, 2h | 92% | [10] |
| Oxalic Acid | o-phenylenediamine | Classical heating | Good (not specified) | [8] |
Experimental Protocol: General Synthesis of Quinoxalines [10]
This protocol outlines a general procedure for the synthesis of quinoxaline derivatives using a recyclable alumina-supported heteropolyoxometalate catalyst.
1. Reaction Setup:
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol) in toluene (8 mL), add the MoVP catalyst (0.1 g).
2. Reaction:
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography.
3. Work-up and Isolation:
-
After completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na2SO4.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
B. Barbiturates and Thiobarbiturates
Barbituric acid and its derivatives are a class of central nervous system depressants. Their synthesis often involves the condensation of a malonic acid derivative with urea or thiourea. While this compound is not a direct precursor to the barbituric acid ring itself, it is used in the synthesis of substituted malonic esters, which are key intermediates. For example, in the synthesis of phenobarbital, this compound is used in a Claisen cross-condensation to produce phenyloxobutandioic acid diethyl ester, a precursor to diethyl phenylmalonate.[11]
Alternative Reagents for Barbiturate Synthesis:
The core of barbiturate synthesis relies on substituted diethyl malonates. Alternatives to the use of this compound in preparing these intermediates would involve different strategies for the alpha-arylation or alkylation of diethyl malonate.
| Intermediate Synthesis Strategy | Key Reagents | Advantages | Disadvantages | Reference |
| Claisen Condensation with this compound | This compound, Aryl/Alkyl halide | Versatile for various substitutions | Multi-step process | [11] |
| Direct Alkylation of Diethyl Malonate | Diethyl malonate, NaOEt, Alkyl halide | More direct for alkyl substitution | May be less suitable for aryl substitution | [11] |
III. Acylation Reactions: Synthesis of α-Keto Esters
This compound is a key reagent for the synthesis of α-keto esters, which are important intermediates in the synthesis of amino acids and other biologically active molecules.
A. Friedel-Crafts Acylation
Aromatic α-keto esters can be prepared via the Friedel-Crafts acylation of aromatic compounds with an acylating agent derived from this compound. While ethoxalyl chloride is often used, it can be prepared from this compound and phosphorus pentachloride.[12]
B. Reaction with Organometallic Reagents
A direct and efficient method for the synthesis of α-keto esters involves the reaction of this compound with Grignard reagents or organolithium compounds.[5][13][14] This approach offers good substrate tolerance.[13]
Comparison of Methods for α-Keto Ester Synthesis:
| Method | Acylating Agent | Substrate | Key Features | Yield | Reference |
| Grignard Reaction | This compound | Grignard Reagent | One-step, good substrate tolerance | Good (not specified) | [13] |
| Friedel-Crafts Acylation | Ethoxalyl Chloride | Aromatic compound | Suitable for aromatic substrates | Varies | |
| Oxidation of α-hydroxy esters | Various oxidizing agents | α-hydroxy ester | Alternative route, avoids organometallics | Varies | |
| Photocatalyzed Alkoxycarbonylation | Alkyloxalyl Chlorides | Olefins | Access to aliphatic esters from olefins | Good | [15] |
Challenges with this compound in Grignard Reactions:
The reaction of this compound with Grignard reagents can sometimes require an excess of the oxalate to achieve good yields.[14]
IV. This compound vs. Oxalyl Chloride: A Comparative Analysis
Oxalyl chloride is another important C2 synthon derived from oxalic acid. While both this compound and oxalyl chloride can be used in acylation reactions, they have distinct reactivity profiles and applications.
| Feature | This compound | Oxalyl Chloride |
| Reactivity | Less reactive, milder | Highly reactive, corrosive |
| Handling | Relatively stable liquid | Moisture-sensitive, fuming liquid |
| Primary Use | Condensation reactions, synthesis of α-keto esters with organometallics | Preparation of acid chlorides, Friedel-Crafts acylation, Swern oxidation |
| Byproducts | Ethanol | HCl, CO, CO2 (gaseous) |
| Cost | Generally less expensive | More expensive |
Oxalyl chloride is a more potent acylating agent and is preferred for converting carboxylic acids to acid chlorides under mild conditions.[16] However, its high reactivity and corrosive nature require more stringent handling procedures. This compound, being less reactive, is more suitable for base-mediated condensation reactions where the higher reactivity of an acid chloride would be problematic. The choice between these two reagents is therefore highly dependent on the specific transformation being performed.
V. Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, with broad applications in the construction of key intermediates for the pharmaceutical and dye industries. Its utility in Claisen condensations, particularly in mixed condensations, is a significant advantage over other esters. Furthermore, its role in the synthesis of heterocycles and α-keto esters underscores its importance. While alternative reagents and synthetic strategies exist for all its major applications, this compound often provides a reliable, cost-effective, and high-yielding option. The choice of reagent will ultimately depend on the specific substrate, desired product, and reaction conditions. This guide provides the necessary comparative data and experimental protocols to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bdmaee.net [bdmaee.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient access to aliphatic esters by photocatalyzed alkoxycarbonylation of alkenes with alkyloxalyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
Efficacy of Diethyl oxalate as a solvent compared to other dialkyl oxalates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solvent selection for pharmaceutical and chemical applications, dialkyl oxalates present a versatile class of compounds. This guide provides a detailed comparison of the efficacy of diethyl oxalate as a solvent against other common dialkyl oxalates, supported by physical property data and standardized experimental protocols. The objective is to offer a comprehensive resource for informed solvent selection in research and development.
Comparative Analysis of Physicochemical Properties
The performance of a solvent is intrinsically linked to its physical properties. Below is a comparative table summarizing key parameters for this compound and other representative dialkyl oxalates.
| Property | This compound | Dimethyl Oxalate | Dibutyl Oxalate | Diisopropyl Oxalate |
| Molecular Formula | C₆H₁₀O₄ | C₄H₆O₄ | C₁₀H₁₈O₄ | C₈H₁₄O₄ |
| Molecular Weight ( g/mol ) | 146.14 | 118.09 | 202.25 | 174.19 |
| Physical State at 25°C | Liquid | Solid | Liquid | Liquid |
| Melting Point (°C) | -40.6 | 50-54 | -29 | -30 |
| Boiling Point (°C) | 185.4 | 163.5 | 241 | 190-199.6 |
| Density (g/mL at 25°C) | 1.076 | 1.148 | ~0.986 | ~1.002-1.034 |
| Viscosity (mPa·s at 15°C) | 2.311 | N/A (Solid) | N/A | N/A |
| Refractive Index (n20/D) | 1.410 | 1.39 (lit.) | N/A | ~1.410-1.419 |
| Water Solubility | Slightly soluble | Soluble (60 g/L at 25°C) | Insoluble | Insoluble |
| Organic Solvent Miscibility | Miscible with common organic solvents | Soluble in alcohol and ether | Soluble in many organic solvents | Soluble in organic solvents |
Solvent Efficacy Parameters
To provide a more nuanced understanding of solvent behavior, theoretical parameters such as Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters are employed.
Hansen Solubility Parameters (HSP)
HSP theory rationalizes solvent action based on three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller "distance" (Ra) between the HSP of a solute and a solvent suggests higher solubility.
Hansen Solubility Parameters for this compound:
| Parameter | Value (MPa½) |
| δD (Dispersion) | 16.2 |
| δP (Polar) | 8.0 |
| δH (Hydrogen Bonding) | 8.8 |
Kamlet-Taft Parameters
These parameters provide a more detailed description of specific solvent-solute interactions:
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a proton in a solvent-solute hydrogen bond.
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a proton in a solvent-solute hydrogen bond.
-
π* (Polarizability/Dipolarity): An index of the solvent's ability to stabilize a charge or a dipole through dielectric effects.
Direct experimental Kamlet-Taft parameters for this series of dialkyl oxalates are not widely reported in the literature. However, based on their molecular structures, it can be inferred that as the alkyl chain length increases, the hydrogen bond acidity (α) would be negligible, while the hydrogen bond basicity (β) associated with the ester carbonyls would remain a key factor. The polarizability (π*) is expected to decrease with increasing alkyl chain length due to the decreasing proportion of the polar ester group relative to the nonpolar alkyl chain.
Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are crucial for evaluating solvent efficacy.
Determination of Physical Properties
-
Density: The density of the dialkyl oxalates can be determined using a digital density meter according to the ASTM D4052 standard test method. This method involves introducing the liquid sample into an oscillating U-tube, where the change in oscillation frequency is used to calculate the density.
-
Viscosity: The kinematic viscosity of the liquid dialkyl oxalates can be measured using a calibrated glass capillary viscometer following the ASTM D445 standard. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.
Solubility Determination
A common method for determining the solubility of a solid compound in a solvent is the shake-flask method .
-
Sample Preparation: An excess amount of the solid solute is added to a known volume of the dialkyl oxalate solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.
-
Quantification: The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standards of known concentrations is used for accurate quantification.
Evaluation of Solvent Effects on Reaction Kinetics
To compare the efficacy of dialkyl oxalates as reaction media:
-
Reaction Setup: The same model reaction is carried out in each of the dialkyl oxalate solvents under identical conditions (temperature, concentration of reactants, catalyst loading, etc.).
-
Monitoring Reaction Progress: Aliquots of the reaction mixture are taken at regular intervals.
-
Analysis: The concentration of a key reactant or product in the aliquots is determined using an appropriate analytical method (e.g., GC, HPLC, or spectroscopy).
-
Kinetic Analysis: The data is used to determine the reaction rate constant in each solvent, allowing for a direct comparison of solvent performance.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative evaluation of dialkyl oxalate solvents.
Caption: A generalized workflow for the comparative evaluation of dialkyl oxalate solvents.
Conclusion
This compound is a versatile solvent with a favorable balance of properties for various applications. Its liquid state at room temperature offers a distinct handling advantage over dimethyl oxalate. The choice between this compound and other dialkyl oxalates will ultimately depend on the specific requirements of the application, including the polarity of the solute, the desired reaction conditions, and safety considerations. This guide provides the foundational data and experimental frameworks to facilitate an evidence-based solvent selection process for researchers and professionals in drug development and chemical synthesis.
Cost-benefit analysis of using Diethyl oxalate in industrial synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemical synthesis, the choice of reagents is a critical decision, balancing cost, efficiency, safety, and environmental impact. Diethyl oxalate (DEO), a diester of oxalic acid, is a versatile building block and solvent with broad applications in the pharmaceutical, dye, agrochemical, and polymer industries. This guide provides a comprehensive cost-benefit analysis of using this compound in key industrial syntheses, comparing its performance with its primary alternative, dimethyl oxalate (DMO), and offering detailed experimental insights.
At a Glance: this compound vs. Dimethyl Oxalate
| Feature | This compound (DEO) | Dimethyl Oxalate (DMO) |
| Physical State | Colorless liquid | White solid |
| Molar Mass | 146.14 g/mol | 118.09 g/mol |
| Boiling Point | 185.4 °C[1] | 163.5 °C |
| Melting Point | -40.6 °C[1] | 54 °C |
| Solubility in Water | Slightly soluble, hydrolyzes | Soluble |
| Primary Production | Esterification of oxalic acid and ethanol[1] | Esterification of oxalic acid and methanol |
| Key Applications | Intermediate for pharmaceuticals (e.g., phenobarbital), dyes, agrochemicals; synthesis of ethylene glycol; solvent.[2][3] | Intermediate for ethylene glycol, pharmaceuticals, agrochemicals; methylating agent. |
Cost-Benefit Analysis
A crucial factor in industrial synthesis is the economic viability of the chosen reagents. The following table provides an estimated cost comparison between this compound and dimethyl oxalate. Prices are subject to market fluctuations and should be considered as indicative.
| Metric | This compound (DEO) | Dimethyl Oxalate (DMO) |
| Indicative Industrial Price (per metric ton) | $1200 - $1560[4] | $1500 - $1950[5] |
| Price per Mole (approx.) | ~$0.18 - $0.23 | ~$0.18 - $0.23 |
| Key Cost Drivers | Price of ethanol and oxalic acid; energy costs for esterification and purification.[3] | Price of methanol and oxalic acid; energy costs for esterification and handling of a solid reactant. |
| Economic Advantages | Liquid form simplifies handling and transport; lower melting point reduces energy costs for reactions in the liquid phase. | Can be produced from syngas, offering a potential cost advantage from coal or biomass feedstocks. |
| Economic Disadvantages | Higher molar mass means more weight is needed per mole compared to DMO. | Solid form can complicate handling and require additional heating for reactions in the liquid phase. |
Performance in Key Industrial Syntheses
Synthesis of Ethylene Glycol
A significant application for both this compound and dimethyl oxalate is the production of ethylene glycol (EG) via hydrogenation. This process is considered a more sustainable alternative to the traditional ethylene oxide hydration route.
A thermodynamic analysis of the hydrogenation of both DEO and DMO reveals that the equilibrium constant (Kp) for the hydrogenation of DEO is higher than that of DMO, suggesting a more favorable reaction equilibrium for DEO.[6] However, high yields of ethylene glycol (up to 99% conversion and 99% selectivity) have been reported for the hydrogenation of DMO.
Experimental Data: Hydrogenation to Ethylene Glycol
| Parameter | This compound (DEO) | Dimethyl Oxalate (DMO) |
| Typical Catalyst | Copper-based (e.g., Cu/SiO2) | Copper-based (e.g., Cu/SiO2) |
| Reported Yield | High conversion and selectivity are achievable. A DEO conversion of 94.8% and EG yield of 76.0% have been reported under certain conditions.[6] | High yields reported, with some studies achieving up to 99% conversion and 99% selectivity. |
| Reaction Conditions | Low temperature and high pressure are favorable.[6] | Typically 1-3 MPa and 190-210°C. |
Experimental Protocol: Two-Step Synthesis of Ethylene Glycol from Syngas via this compound
This sustainable method involves the oxidative double carbonylation of ethanol to this compound, followed by hydrogenation.
-
Step 1: Synthesis of this compound: A mixture of ethanol, a catalyst (e.g., 10% Pd/C), and a promoter (e.g., tetrabutylammonium iodide) is placed in a stainless steel autoclave. The autoclave is pressurized with carbon monoxide and oxygen and heated. The this compound product is then separated from the catalyst.
-
Step 2: Hydrogenation to Ethylene Glycol: The synthesized this compound is hydrogenated using a suitable catalyst (e.g., a ruthenium complex) to produce ethylene glycol and ethanol. The ethanol can be recycled back to the first step.
Claisen Condensation
This compound is a valuable reagent in Claisen and related condensation reactions for the formation of α,β-dicarbonyl compounds, which are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] As DEO lacks α-hydrogens, it can only act as the acceptor in a crossed Claisen condensation, which simplifies the product mixture.[7][8][9][10]
Experimental Protocol: Claisen Condensation of Ethyl Phenylacetate with this compound
This reaction is a key step in the synthesis of the anticonvulsant drug, phenobarbital.
-
Preparation of Sodium Ethoxide: Sodium metal is dissolved in absolute ethanol to form sodium ethoxide.
-
Reaction: The sodium ethoxide solution is cooled, and this compound is added rapidly with vigorous stirring, followed by the immediate addition of ethyl phenylacetate.
-
Work-up: The resulting sodium salt of the product is treated with a dilute acid to liberate the desired diethyl phenyloxobutandioate.
Synthesis of Pharmaceuticals: The Case of Phenobarbital
This compound is a crucial intermediate in the synthesis of phenobarbital, a widely used anticonvulsant medication. The synthesis involves a Claisen condensation followed by alkylation and cyclization with urea.
Experimental Data: Phenobarbital Synthesis
| Step | Reactants | Reagents | Key Intermediate/Product | Reported Yield |
| 1. Claisen Condensation | Ethyl phenylacetate, this compound | Sodium ethoxide | Diethyl phenyloxobutandioate | Not specified in reviewed sources |
| 2. Alkylation | Diethyl phenyloxobutandioate | Ethyl iodide, Sodium ethoxide | Diethyl ethylphenylmalonate | Not specified in reviewed sources |
| 3. Cyclization | Diethyl ethylphenylmalonate, Urea | Sodium ethoxide | Phenobarbital | A study reported a 17.45% yield for a similar synthesis route using sodium methoxide.[11] |
Experimental Protocol: Synthesis of Phenobarbital
A detailed protocol for the synthesis of phenobarbital can be found in various organic chemistry resources. The general steps are outlined below:
-
Stage 1: Synthesis of Diethyl Phenylmalonate: This involves the Claisen condensation of ethyl phenylacetate and this compound, followed by decarboxylation.
-
Stage 2: Alkylation of Diethyl Phenylmalonate: An ethyl group is introduced at the α-position of diethyl phenylmalonate using ethyl iodide in the presence of a base.
-
Stage 3: Condensation with Urea: The resulting diethyl ethylphenylmalonate is condensed with urea in the presence of a strong base like sodium ethoxide to form the phenobarbital ring. The product is then isolated and purified.[12]
Environmental and Safety Considerations
Both this compound and dimethyl oxalate present moderate health hazards. This compound is harmful if swallowed and can be irritating to the eyes.[1] Long-term exposure may pose health risks. Dimethyl oxalate is also a solid irritant. From an environmental perspective, the production of both esters involves the use of acids and requires energy for heating and distillation. The development of more sustainable production methods, such as the syngas-based route to DMO and subsequently to DEO via transesterification, represents a positive step towards reducing the environmental footprint.[13][14][15][16]
Conclusion
This compound remains a highly valuable and versatile reagent in industrial synthesis. Its liquid state offers handling advantages over the solid dimethyl oxalate in many applications. For the production of ethylene glycol, while DMO has shown excellent yields, thermodynamic data suggests a more favorable equilibrium for DEO hydrogenation. In condensation reactions crucial for pharmaceutical synthesis, DEO's inability to self-condense provides a significant advantage in controlling product formation.
The choice between this compound and dimethyl oxalate will ultimately depend on the specific requirements of the synthesis, including the desired final product, process conditions, and economic considerations. For researchers and drug development professionals, a thorough evaluation of these factors, supported by the experimental data and protocols provided in this guide, will enable an informed and optimal selection of reagents for their synthetic endeavors.
References
- 1. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. openpr.com [openpr.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PS8-S05-2 [ursula.chem.yale.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 11. thaiscience.info [thaiscience.info]
- 12. benchchem.com [benchchem.com]
- 13. Efficient synthesis of this compound from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Efficient synthesis of this compound from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient synthesis of this compound from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Reagents for Diethyl Oxalate in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of carbon-carbon bonds and the formation of heterocyclic systems, diethyl oxalate serves as a cornerstone reagent. Its utility in Claisen and Knoevenagel condensation reactions, among others, has cemented its place in the synthetic chemist's toolbox. However, the pursuit of alternative reagents is driven by the need for improved yields, milder reaction conditions, enhanced selectivity, and different physical properties that may be more amenable to specific applications. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to inform the selection of the most suitable reagent for specific condensation reactions.
Performance Comparison of this compound and its Alternatives
The selection of a reagent for a condensation reaction is often a trade-off between reactivity, steric hindrance, and reaction conditions. Below is a summary of quantitative data for this compound and its alternatives in various condensation reactions.
| Reagent/Alternative | Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Base | Solvent | Time | Temperature | Yield (%) | Reference |
| This compound | Claisen | Ethyl Cyanoacetate | - | Sodium Ethoxide | Ethanol/Ether | 30 min (stirring) | Room Temp | - | [1] |
| This compound | Claisen-type | Acetophenone | - | Sodium Ethoxide | - | - | - | - | [2] |
| Dimethyl Malonate | Knoevenagel | Salicylaldehydes | - | Choline chloride/Zinc chloride | Deep Eutectic Solvent | - | 100°C | 61-96 | [3] |
| Ethyl Cyanoacetate | Knoevenagel | Salicylaldehydes | - | Choline chloride/Zinc chloride | Deep Eutectic Solvent | - | 100°C | 61-96 | [3] |
| Diethyl Malonate | Knoevenagel | Salicylaldehyde | - | Piperidine/Acetic Acid | Ethanol | 7 h | Reflux | Lower than ultrasound | [4] |
| Diethyl Malonate | Knoevenagel | Salicylaldehyde | - | Piperidine/Acetic Acid | Ethanol | 40 min | Ultrasound | Higher than reflux | [4] |
| Diethyl Malonate | Knoevenagel | Benzaldehyde | - | Piperidine | Benzene | 11-18 h | 130-140°C | 89-91 | [5] |
| Diethyl Malonate | Knoevenagel | Various Aldehydes | - | Immobilized Gelatine | DMSO | - | Room Temp | 85-89 | [6] |
| Meldrum's Acid | Knoevenagel | Salicylaldehydes | - | Piperidine/Acetic Acid | Ethanol/Water | - | - | - | [7] |
| Ethyl Cyanoacetate | Knoevenagel | Various Aldehydes | [Bmim][OAc] | Water | - | Room Temp | minutes | 90-97 | [8] |
In-Depth Look at Key Alternatives
Dimethyl Oxalate
Dimethyl oxalate is chemically very similar to this compound and participates in a wide range of analogous condensation reactions.[9] The primary physical difference is that dimethyl oxalate is a solid at room temperature, which can be an advantage in handling and storage. In terms of reactivity, it is expected to be very similar to this compound, with the choice between the two often coming down to the desired ester group in the final product or solubility considerations.
Di-tert-butyl Oxalate
Di-tert-butyl oxalate offers a bulkier alternative. The sterically demanding tert-butyl groups can influence the regioselectivity and stereoselectivity of condensation reactions. It can be synthesized by the reaction of dimethyl oxalate or this compound with tert-butanol.[10] This reagent is particularly useful when the ethyl or methyl ester products of condensation are prone to side reactions, as the tert-butyl esters are generally more stable and can be removed under different conditions.
Active Methylene Compounds (e.g., Diethyl Malonate, Ethyl Cyanoacetate)
For the synthesis of certain heterocyclic systems like coumarins and quinolones, active methylene compounds such as diethyl malonate and ethyl cyanoacetate serve as excellent alternatives to this compound.[3][7] These reagents are central to the Knoevenagel condensation. The choice of the active methylene compound directly influences the functionality of the resulting product. For instance, using ethyl cyanoacetate will introduce a nitrile group, which can be a handle for further synthetic transformations.
Experimental Protocols
Protocol 1: Claisen Condensation of Ethyl Cyanoacetate with this compound
This protocol describes the synthesis of diethyl 2-cyano-3-oxosuccinate, a versatile intermediate.[1]
Materials:
-
Metallic sodium
-
Absolute ethanol
-
Diethyl ether
-
This compound
-
Ethyl cyanoacetate
-
6M HCl
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve metallic sodium (12 g, 521 mmol) in a mixture of absolute ethanol (100 mL) and diethyl ether (200 mL) at room temperature.
-
Addition of this compound: Once the sodium has completely dissolved, add this compound (50 mL, 368 mmol) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Addition of Ethyl Cyanoacetate: Add ethyl cyanoacetate (32.8 mL, 307 mmol) to the mixture.
-
Quenching and Acidification: Dilute the reaction mixture with water (20 mL) and then carefully add 6M HCl (~95 mL) until the pH is between 2 and 3.
-
Work-up and Isolation: The product can be isolated via standard extraction and purification techniques.
Protocol 2: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate
This protocol is a classic example of the Knoevenagel condensation for the synthesis of ethyl benzalmalonate.[5]
Materials:
-
Ethyl malonate
-
Commercial benzaldehyde (containing 2-8% benzoic acid)
-
Piperidine
-
Benzene
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a water separator, combine ethyl malonate (100 g, 0.63 mole), commercial benzaldehyde (containing 70 g, 0.66 mole of benzaldehyde), piperidine (2-7 mL, adjusted based on the benzoic acid content of the aldehyde), and 200 mL of benzene.
-
Reflux: Heat the mixture vigorously in an oil bath at 130–140°C until no more water is collected (typically 11-18 hours).
-
Work-up: Cool the mixture, add 100 mL of benzene, and wash successively with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and 100 mL of a saturated sodium bicarbonate solution.
-
Extraction and Drying: Back-extract the aqueous washes with a single 50-mL portion of benzene. Combine the organic layers and dry with anhydrous sodium sulfate.
-
Isolation: Remove the benzene under reduced pressure and distill the residue to obtain the product.
Visualizing the Chemistry: Diagrams
Reaction Mechanisms and Workflows
Caption: Mechanism of the Claisen condensation.
Caption: Mechanism of the Knoevenagel condensation.
Caption: General experimental workflow for condensation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs | MDPI [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. jetir.org [jetir.org]
- 8. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. chembk.com [chembk.com]
A Comparative Guide to the Kinetic Studies of Reactions Utilizing Diethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of diethyl oxalate in various chemical reactions, offering valuable insights for researchers, scientists, and professionals in drug development. This compound is a versatile reagent, and understanding its reaction kinetics is crucial for optimizing synthetic routes, scaling up processes, and developing new pharmaceuticals. This document presents a compilation of experimental data, detailed methodologies, and a comparative analysis with alternative reagents.
Executive Summary
This compound participates in a range of important chemical transformations, including hydrogenation, hydrolysis, transesterification, and acylation reactions such as the Claisen condensation. This guide delves into the kinetic parameters of these reactions, presenting quantitative data in a clear, comparative format. Furthermore, it provides detailed experimental protocols for key studies and offers a comparison with alternative synthetic methods, enabling informed decisions in experimental design and process development.
Comparison of Kinetic Data
The following table summarizes the key kinetic parameters for several reactions involving this compound and a common alternative for acylation.
| Reaction | Reactants | Catalyst/Conditions | Rate Law/Kinetic Model | Rate Constants & Activation Energy | Reference |
| Hydrogenation | This compound, H₂ | Copper-based catalyst | Langmuir-Hinshelwood | Surface reaction is rate-limiting. For the analogous hydrogenation of dimethyl oxalate (DMO) to methyl glycolate (MG), the activation energy is 36.38 kJ/mol, and for the further hydrogenation of MG to ethylene glycol (EG), it is 44.84 kJ/mol.[1] | [2] |
| Hydrolysis | This compound, H₂O | 65-80°C | r = k_forward[C₂H₅O₂CCO₂C₂H₅]⁰·⁵[H₂O]¹ - k_reverse[C₂H₅O₂CCO₂H]¹·⁵ | k_forward = 2.117×10⁵ exp(-3.479×10⁴/RT) k_reverse = 5.273×10² exp(-1.398×10⁴/RT) | [3][4] |
| Transesterification | Dimethyl Oxalate, Ethanol | Alkaline catalysts | Pseudo-first-order | Activation Energy (Ea) = 34.15 kJ mol⁻¹ | [5] |
| Reaction with Amines | This compound, Primary/Secondary Amines | N/A | Qualitative: Primary amines form solid N,N'-oxamides; Secondary amines form liquid oxamic esters. | Not typically studied for quantitative kinetics. | [6][7] |
| Claisen Condensation | This compound, Ethyl Cyanoacetate | Sodium ethoxide | Not explicitly determined in searches. | Not explicitly determined in searches. | [8] |
| Alternative Acylation: Friedel-Crafts | Benzene, Acetyl Chloride | AlCl₃ | Second-order | Relative rates: toluoyl (0.2) < benzoyl (1.0) < chlorobenzoyl (2.5) with toluene as substrate. | [9] |
Detailed Experimental Protocols
Hydrogenation of this compound
Objective: To determine the kinetics of the vapor-phase hydrogenation of this compound to ethylene glycol.
Experimental Setup: The reaction is typically carried out in a continuous flow fixed-bed microreactor.[2]
Procedure:
-
A copper-based catalyst is packed into the stainless-steel fixed-bed reactor.
-
A solution of this compound (e.g., 20 wt% in a suitable solvent like methanol) is fed into the reactor using a high-pressure pump.
-
The liquid feed is vaporized and mixed with a stream of hydrogen gas at a specific H₂/diethyl oxalate molar ratio.
-
The reaction is conducted under a range of temperatures (e.g., 453-483 K) and pressures (e.g., 1.0-3.0 MPa).[1]
-
The weight liquid hourly space velocity (LHSV) is varied to study the effect of contact time.[1]
-
The product stream is cooled, and the liquid products are collected and analyzed by gas chromatography (GC) to determine the conversion of this compound and the selectivity to ethylene glycol.
Hydrolysis of this compound
Objective: To investigate the macroscopic kinetics of the hydrolysis of this compound to oxalic acid.
Experimental Setup: The reaction is typically performed in an isothermal batch reactor.
Procedure:
-
A known concentration of this compound is mixed with water in the batch reactor.
-
The reactor is maintained at a constant temperature (e.g., 65-80°C).[3][4]
-
Samples are withdrawn from the reactor at regular time intervals.
-
The concentration of the reacting species in the samples is determined using a suitable analytical method, such as titration, to monitor the progress of the reaction.
-
The experimental data are then fitted to a proposed rate equation to determine the rate constants and activation energies.
Transesterification of this compound
Objective: To study the kinetics of the transesterification of this compound with an alcohol (e.g., phenol).
Experimental Setup: The reaction can be carried out in a batch reactor.
Procedure:
-
This compound, phenol, and a solid-acid catalyst (e.g., MoO₃/TiO₂) are mixed in a solvent like toluene in a batch reactor.[10]
-
The reactor is sealed and heated to the desired reaction temperature (e.g., 180°C) with continuous stirring.[10]
-
The reaction is allowed to proceed for a specific duration.
-
After cooling, the catalyst is separated by filtration.
-
The product mixture is analyzed using gas chromatography (GC) to determine the conversion of this compound and the selectivity to the transesterified product.[10]
Signaling Pathways and Experimental Workflows
Experimental Workflow for Kinetic Study of this compound Hydrogenation
Caption: Experimental workflow for the kinetic study of this compound hydrogenation.
Comparison with Alternatives: Acylation Reactions
This compound is often employed in acylation reactions, such as the Claisen condensation. A common alternative for acylating aromatic compounds is the Friedel-Crafts acylation.
This compound in Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[8] this compound is a useful substrate in mixed Claisen condensations because it lacks α-hydrogens and therefore cannot self-condense.[8] This leads to a single primary product, simplifying the reaction mixture.
Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, such as aluminum chloride.[11][12] It is a powerful method for forming aryl ketones.
Logical Relationship for Amine Differentiation
Caption: Differentiation of amines using this compound.
Conclusion
This comparative guide highlights the kinetic aspects of several key reactions involving this compound. The provided data and experimental protocols serve as a valuable resource for researchers in designing and optimizing chemical syntheses. The comparison with alternative methods, such as Friedel-Crafts acylation, offers a broader perspective for selecting the most appropriate synthetic strategy. The visualization of experimental workflows and logical relationships aims to enhance the understanding of the practical and theoretical considerations in utilizing this compound in a research and development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of the hydrogenation of this compound to ethylene glycol (Journal Article) | OSTI.GOV [osti.gov]
- 3. STUDIES ON HYDROLYSIS MACROSCOPIC KINETICS OF this compound INTO OXALIC ACID-Academax [exhibition.academax.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of this compound from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. organic chemistry - Reaction of amines with this compound (Hofmann amine separation method) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. savemyexams.com [savemyexams.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Safety Operating Guide
Proper Disposal Procedures for Diethyl Oxalate: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of diethyl oxalate, ensuring laboratory safety and regulatory compliance.
This document provides detailed, step-by-step guidance on the proper disposal procedures for this compound, encompassing immediate safety protocols, logistical planning for waste management, and operational steps for handling spills. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Immediate Safety & Handling Information
This compound is a combustible liquid that is harmful if swallowed and can cause severe skin and eye irritation or burns.[1][2][3] It is also sensitive to moisture and may decompose in water to form oxalic acid and ethanol.[1][2] Proper handling and storage are paramount to prevent accidents.
Key Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, suitable protective gloves, and a lab coat.[1]
-
Avoid all personal contact, including inhalation of vapors.[4]
-
Keep containers tightly closed when not in use.[1]
-
Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents, acids, bases, and reducing agents.[1][2][5]
-
Prevent contact with moisture, as it can lead to decomposition.[1][2]
-
Ground all equipment when handling to prevent static discharge.[6]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling.
| Property | Value | Citation(s) |
| Flash Point | 76 °C (168.8 °F) | [1] |
| Boiling Point | 185.4 °C | [1] |
| Melting Point | -40.6 °C | [1] |
| Vapor Density (Air=1) | 5.04 | [2] |
| Oral LD50 (Rat) | 400 mg/kg | [2] |
Operational Disposal Plan
The primary and mandated method for this compound disposal is through a licensed and approved hazardous waste management facility.[5][7][8] Attempting to neutralize or treat large quantities of this compound waste in the laboratory is not recommended. The focus of laboratory procedures should be on safe collection, segregation, and preparation for pickup by a professional disposal service.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Use a dedicated, properly labeled, and chemically resistant container for liquid this compound waste.
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.
-
Ensure the container material is compatible with this compound.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations. Include the appropriate hazard pictograms (e.g., harmful/irritant).
-
-
Segregation:
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[2]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from heat, sparks, and open flames.[5]
-
Use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.
-
-
Arranging Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for waste manifest and handover procedures.
-
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste as they retain product residue.[1][5]
-
Do Not Rinse into Sewer: Do not rinse empty containers down the drain.
-
Rinsate Collection: If rinsing is necessary for container reuse (where permissible), the first rinse must be collected and disposed of as hazardous waste.[9] For highly toxic substances, the first three rinses should be collected.[9]
-
Disposal: Puncture or physically damage the container to prevent reuse and dispose of it through the approved hazardous waste stream.[4]
Experimental Protocols: Accidental Spill Cleanup
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Immediate Evacuation and Alerting:
-
Evacuate all non-essential personnel from the immediate spill area.
-
Alert colleagues and your laboratory supervisor or EHS officer.
-
-
Ventilation and Ignition Source Control:
-
Don Appropriate PPE:
-
Wear the following minimum PPE:
-
Chemical splash goggles and a face shield.
-
Impervious gloves (e.g., nitrile).
-
A lab coat or chemical-resistant apron.
-
For large spills or in areas with poor ventilation, a NIOSH-approved respirator may be necessary.
-
-
-
Containment and Absorption:
-
Cleanup and Collection:
-
Decontamination:
-
Clean the spill area thoroughly.
-
Decontaminate and launder all protective clothing before reuse.[4]
-
-
Waste Disposal:
-
Seal the container with the spill cleanup waste and manage it as hazardous waste, following the operational disposal plan outlined above.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management and disposal of this compound in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 2. This compound [www2.atmos.umd.edu]
- 3. Cas 95-92-1,this compound | lookchem [lookchem.com]
- 4. CAS 95-92-1: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. This compound [chembk.com]
- 8. This compound | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
